molecular formula C12H9Cl2NO3 B046829 ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate CAS No. 153435-96-2

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B046829
CAS No.: 153435-96-2
M. Wt: 286.11 g/mol
InChI Key: NFILHPVBZNKVNP-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate (CAS 153435-96-2) is a high-value chemical intermediate extensively used in pharmaceutical research and development. This compound features a versatile indole scaffold substituted with dichloro, formyl, and ethyl carboxylate functional groups, making it a key precursor for synthesizing biologically active molecules. Its primary research application is in the synthesis of potent GPR17 receptor agonists, such as the compound PSB-12150 ([3H]2-carboxy-4,6-dichloro-1H-indole-3-propionic acid), which serves as a critical radioligand tool for studying GPR17 binding affinities and receptor function in the context of neurological disorders like multiple sclerosis . Furthermore, this indole derivative serves as a crucial building block in the discovery and optimization of novel cysteinyl-leukotriene (CysLT1) receptor antagonists, which represent a promising therapeutic approach for asthma and allergic rhinitis . The compound has also been investigated in the development of N-methyl-D-aspartate (NMDA) receptor antagonists, highlighting its utility in diverse neurological research applications . Researchers value this chemical for its structural features that allow for further synthetic modification at multiple positions. The compound requires specific storage conditions at 2-8°C under an inert gas atmosphere such as nitrogen or argon to maintain stability . This product is intended For Research Use Only and is strictly not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFILHPVBZNKVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383501
Record name Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-96-2
Record name Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The information is curated for professionals in the fields of chemical research and drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Chemical Properties

This compound is a chlorinated indole derivative with the molecular formula C12H9Cl2NO3. The presence of both a formyl group and an ethyl carboxylate moiety on the indole scaffold makes it a versatile intermediate in organic synthesis.

Physicochemical Data
PropertyValueSource
Molecular Formula C12H9Cl2NO3[1]
Molecular Weight 286.11 g/mol [1]
CAS Number 153435-96-2[2][3]
Reference Physicochemical Data: Ethyl 4,6-dichloro-1H-indole-2-carboxylate
PropertyValueSource
Molecular Formula C11H9Cl2NO2[4]
Molecular Weight 258.10 g/mol [4]
Melting Point 187-188 °C[5]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the formylation of its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate. The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[6][7]

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions of indole derivatives.[8][9]

Materials:

  • Ethyl 4,6-dichloro-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The mixture is then stirred vigorously for 1-2 hours.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the combined organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Logical Workflow for Vilsmeier-Haack Synthesis

G reagents POCl3 + DMF in DCM at 0°C vilsmeier Vilsmeier Reagent (Chloroiminium salt) reagents->vilsmeier Formation reaction Electrophilic Aromatic Substitution vilsmeier->reaction indole Ethyl 4,6-dichloro- 1H-indole-2-carboxylate indole->reaction intermediate Iminium Intermediate reaction->intermediate hydrolysis Aqueous Work-up (NaHCO3) intermediate->hydrolysis product Ethyl 4,6-dichloro- 3-formyl-1H-indole-2-carboxylate hydrolysis->product

Caption: Vilsmeier-Haack reaction workflow.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not available in the public domain, the following table provides the known spectral data for its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, which can serve as a reference for characterization.

Spectral Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate
Data TypeDetailsSource
¹H NMR (400 MHz, DMSO-d6) δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H)[5]
¹³C NMR (151 MHz, CDCl3) δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32[5]
HRMS (ESI) m/z [M – H]⁻ calcd for C11H8NO2Cl2 255.9927, found 255.9930[5]

Potential Biological Activity and Signaling Pathways

Indole-3-carbaldehyde derivatives are known to possess a range of biological activities. While specific studies on this compound are limited, the core indole-3-carbaldehyde structure is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[10][11][12] AhR is a ligand-activated transcription factor involved in regulating immune responses and cellular differentiation.

Furthermore, aberrant activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is implicated in various inflammatory diseases.[13][14][15][16][17] Some small molecules are known to inhibit the NLRP3 inflammasome, making it a significant target in drug discovery. The potential for indole derivatives to modulate this pathway warrants further investigation.

Postulated Signaling Pathway Involvement

The following diagram illustrates the potential interaction of an indole-3-carbaldehyde derivative with the AhR signaling pathway, which can influence inflammatory responses, potentially cross-talking with the NLRP3 inflammasome pathway.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus ligand Indole-3-carbaldehyde Derivative AhR_complex AhR-Hsp90-XAP2 Complex ligand->AhR_complex Binds AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Complex AhR_ligand->AhR_ARNT Translocates to Nucleus ARNT ARNT ARNT->AhR_ARNT Dimerizes NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation (e.g., by PAMPs/DAMPs) XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds target_genes Target Gene Expression (e.g., CYP1A1) XRE->target_genes Induces target_genes->NLRP3_active Potential Modulation

Caption: Potential AhR signaling pathway activation.

This guide serves as a foundational resource for researchers and professionals interested in the chemical and potential biological properties of this compound. Further experimental investigation is required to fully elucidate its specific characteristics and therapeutic potential.

References

An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Properties

This compound is a substituted indole derivative with the chemical formula C₁₂H₉Cl₂NO₃.[1] The core of the molecule is an indole ring system, which is a prevalent scaffold in numerous biologically active compounds.[2] The indole nucleus is substituted at various positions: two chlorine atoms at positions 4 and 6, an ethyl carboxylate group at position 2, and a formyl group at position 3.

The molecular structure of this compound is visualized in the diagram below.

SynthesisWorkflow start Ethyl 4,6-dichloro-1H-indole-2-carboxylate product This compound start->product Formylation (Vilsmeier-Haack Reaction) reagent Vilsmeier-Haack Reagent (POCl₃, DMF) reagent->product

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The synthesis is a two-step process commencing with the formation of the indole ring system, followed by a regioselective formylation.

I. Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

The initial step involves the construction of the dichloro-substituted indole ring. A common and effective method for this is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a pyruvate derivative. In this case, (3,5-dichlorophenyl)hydrazine reacts with diethyl ketomalonate.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

A solution of (3,5-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol is treated with diethyl ketomalonate (1.1 eq). The reaction mixture is heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 4,6-dichloro-1H-indole-2-carboxylate as a solid.

Reagent/ParameterMolar Ratio/Value
(3,5-dichlorophenyl)hydrazine HCl1.0 eq
Diethyl ketomalonate1.1 eq
SolventEthanol
Reaction TemperatureReflux
Reaction Time2-4 hours
Typical Yield75-85%

II. Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

The second step is the formylation of the synthesized indole at the electron-rich C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

To a stirred solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or N,N-dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃, 1.2-1.5 eq) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-70 °C for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. The resulting mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

Reagent/ParameterMolar Ratio/Value
Ethyl 4,6-dichloro-1H-indole-2-carboxylate1.0 eq
Phosphorus oxychloride (POCl₃)1.2-1.5 eq
Solvent1,2-Dichloroethane or DMF
Reaction Temperature50-70 °C
Reaction Time2-6 hours
Typical Yield80-90%

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation Reactant1 (3,5-Dichlorophenyl)hydrazine Intermediate Ethyl 4,6-dichloro-1H-indole-2-carboxylate Reactant1->Intermediate Ethanol, Reflux Reactant2 Diethyl Ketomalonate Reactant2->Intermediate Product This compound Intermediate->Product DCE, 50-70°C Reagent POCl3, DMF Reagent->Product

Caption: Two-step synthesis of the target compound.

Logical Workflow of the Synthesis

The following diagram outlines the logical progression of the experimental workflow for the synthesis.

Experimental_Workflow Start Start Step1 Fischer Indole Synthesis: (3,5-Dichlorophenyl)hydrazine + Diethyl Ketomalonate Start->Step1 Workup1 Workup & Purification 1 Step1->Workup1 Intermediate Isolate Ethyl 4,6-dichloro-1H-indole-2-carboxylate Workup1->Intermediate Step2 Vilsmeier-Haack Formylation: Reaction with POCl3 and DMF Intermediate->Step2 Workup2 Workup & Purification 2 Step2->Workup2 FinalProduct Isolate this compound Workup2->FinalProduct End End FinalProduct->End

Caption: Experimental workflow for the synthesis.

Technical Guide: Spectral and Methodological Overview of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Spectral Data of a Close Structural Analogue: Ethyl 4,6-dichloro-1H-indole-2-carboxylate

The following tables summarize the available spectral data for ethyl 4,6-dichloro-1H-indole-2-carboxylate, a molecule structurally similar to the target compound but lacking the 3-formyl group. This data can be used for comparative purposes in the analysis of related structures.

Table 1: ¹H-NMR and ¹³C-NMR Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate

¹H-NMR (400 MHz, DMSO-d₆) ¹³C-NMR (151 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
12.41 (s, 1H)161.69
7.44 (s, 1H)137.08
7.27 (s, 1H)131.00
7.10 (s, 1H)128.45
4.43–4.30 (q, 2H)128.37
1.34 (d, 3H)125.31
121.26
110.52
107.07
61.56
14.32

Table 2: IR and Mass Spectrometry Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate

Infrared (IR) Spectroscopy (cm⁻¹) High-Resolution Mass Spectrometry (HRMS)
Wavenumber Value
3314.3m/z [M – H]⁻ calcd for C₁₁H₈NO₂Cl₂: 255.9927
2987.6m/z [M – H]⁻ found: 255.9930
1700.2
1615.8
1566.2
1523.7
1487.2
1323.3
1247.2
1072.4
840.1
770.2

General Experimental Protocols for Synthesis and Characterization

The following are generalized procedures for the synthesis of substituted indole-2-carboxylates and the subsequent analytical techniques used for their characterization, based on established methodologies.

Synthesis of Substituted Ethyl Indole-2-carboxylates

A common route to the synthesis of indole-2-carboxylates is the Reissert indole synthesis. This method involves the condensation of a substituted 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate.

Example Protocol (Reissert Synthesis):

  • Condensation: A solution of the appropriately substituted 2-nitrotoluene in a suitable solvent (e.g., anhydrous ether) is treated with diethyl oxalate in the presence of a strong base, such as potassium ethoxide. The reaction mixture is typically stirred for several hours, leading to the formation of the potassium salt of the corresponding ethyl o-nitrophenylpyruvate, which often precipitates as a solid.

  • Reductive Cyclization: The isolated salt is then dissolved in a suitable solvent, such as glacial acetic acid, and subjected to catalytic hydrogenation. A platinum-based catalyst is often employed. The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Work-up and Purification: Following the reduction, the catalyst is removed by filtration. The product, ethyl indole-2-carboxylate, is precipitated by the addition of water. The crude product is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methylene chloride and petroleum ether).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are often recorded on an FT-IR spectrometer. The samples can be analyzed as a KBr pellet or as a thin film. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Conceptual Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted ethyl indole-2-carboxylate.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Characterization start Substituted 2-Nitrotoluene + Diethyl Oxalate step1 Base-catalyzed Condensation start->step1 intermediate Ethyl o-Nitrophenylpyruvate Salt step1->intermediate step2 Reductive Cyclization (e.g., Catalytic Hydrogenation) intermediate->step2 product Crude Ethyl Indole-2-carboxylate step2->product purification Recrystallization / Chromatography product->purification pure_product Pure Ethyl Indole-2-carboxylate purification->pure_product nmr NMR (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms final_data Verified Spectral Data nmr->final_data ir->final_data ms->final_data

Caption: Synthetic and analytical workflow for indole-2-carboxylates.

Signaling Pathways and Biological Context

Indole derivatives are a prominent class of heterocyclic compounds that are frequently found in biologically active natural products and synthetic pharmaceuticals. They are known to interact with a wide range of biological targets. While no specific signaling pathways have been identified for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in the available literature, the indole scaffold is a key component in molecules that modulate various pathways, including those involved in:

  • Anticancer Activity: Many indole derivatives exhibit antitumor properties by interfering with signaling pathways related to cell proliferation, apoptosis, and angiogenesis.

  • Antimicrobial Activity: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.

  • Neurological Activity: As analogues of tryptophan and serotonin, indole derivatives can interact with receptors and enzymes in the central nervous system.

The logical relationship for investigating the biological activity of a novel indole compound is depicted in the following diagram.

G compound Novel Indole Compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) compound->in_vitro pathway_id Target/Pathway Identification in_vitro->pathway_id adme_tox ADME/Tox Profiling in_vitro->adme_tox in_vivo In Vivo Models (e.g., Animal Studies) pathway_id->in_vivo lead_compound Lead Compound for Drug Development in_vivo->lead_compound adme_tox->lead_compound

Caption: Drug discovery workflow for a novel indole compound.

An In-depth Technical Guide on the Physical Properties of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a compound of interest in synthetic and medicinal chemistry. This document details its boiling point and discusses the determination of its physical state, supported by experimental methodologies. Furthermore, a proposed synthetic pathway for its preparation is outlined and visualized.

Physical Properties

The physical characteristics of a compound are crucial for its handling, purification, and use in further chemical synthesis or biological assays. For this compound (CAS No: 153435-96-2), the available data on its primary physical properties are summarized below.

Physical PropertyValueNotes
Boiling Point 485.1°Cat 760 mmHg
Melting Point Not availableThe physical form is noted as a solid by some suppliers. For the related compound, ethyl 4,6-dichloro-1H-indole-2-carboxylate, the melting point is reported as 187-188 °C.

Note on Melting Point: While a precise melting point for this compound is not documented in the surveyed literature, its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, has a reported melting point of 187-188 °C. The introduction of a formyl group at the C3 position is expected to alter the crystal lattice and intermolecular forces, thus resulting in a different melting point.

Experimental Protocols

The determination of physical properties such as melting and boiling points is fundamental in the characterization of a chemical compound. Below are generalized experimental protocols that are typically employed for such determinations.

1. Determination of Melting Point (Capillary Method)

A standard and widely used method for determining the melting point of a solid compound involves a melting point apparatus.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes.

  • Procedure:

    • A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

    • For a pure compound, the melting range is typically narrow (0.5-2 °C).

2. Determination of Boiling Point (Distillation Method)

The boiling point of a liquid can be determined by distillation at atmospheric pressure.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • The compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is heated gently.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

    • For high-boiling-point compounds, vacuum distillation may be necessary to prevent decomposition. The observed boiling point is then corrected to the standard atmospheric pressure of 760 mmHg.

Synthesis Pathway: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an indole ring is commonly achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[1][2][3] The proposed synthesis of this compound involves the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate at the C3 position, which is the most nucleophilic position on the indole ring.

Below is a diagram illustrating the logical workflow of this synthetic transformation.

Vilsmeier_Haack_Formylation cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Starting_Material Ethyl 4,6-dichloro- 1H-indole-2-carboxylate Intermediate Iminium Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Product Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Synthetic workflow for the Vilsmeier-Haack formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate.

Experimental Protocol for Vilsmeier-Haack Formylation (Proposed)

  • Reagents and Solvents: Ethyl 4,6-dichloro-1H-indole-2-carboxylate, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM, as solvent), saturated aqueous sodium bicarbonate solution, water, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in an appropriate solvent like DCM to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. The formation of the Vilsmeier reagent is an exothermic process.

    • After the addition is complete, allow the mixture to stir at 0 °C for a specified time (e.g., 30 minutes) to ensure the complete formation of the reagent.

    • Add a solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in the same solvent to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

References

An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. This document details its solubility characteristics, outlines a representative synthetic protocol, and illustrates its potential applications in drug discovery.

Core Physical and Chemical Properties

Solubility Profile

A definitive quantitative solubility profile for this compound in various solvents has not been extensively published. However, based on the general behavior of similar chlorinated heterocyclic compounds, a qualitative assessment can be made. It is anticipated that the compound exhibits good solubility in common polar aprotic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted Solubility
Polar Aprotic Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Acetonitrile (ACN)Soluble
Polar Protic EthanolSparingly Soluble
MethanolSparingly Soluble
Nonpolar HexanesInsoluble
TolueneSlightly Soluble
Chlorinated Dichloromethane (DCM)Soluble
ChloroformSoluble
Aqueous WaterInsoluble

Experimental Protocol: Solubility Determination

The following is a general experimental protocol for determining the quantitative solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from a substituted aniline. A representative workflow is outlined below.

G cluster_0 Starting Material Preparation cluster_1 Indole Ring Formation cluster_2 Formylation A Substituted Aniline B Diazotization A->B NaNO2, HCl C Japp-Klingemann Reaction B->C Ethyl 2-chloroacetoacetate D Fischer Indole Synthesis C->D Acid Catalyst E Ethyl 4,6-dichloro-1H-indole-2-carboxylate D->E F Vilsmeier-Haack Reaction E->F POCl3, DMF G This compound F->G

Caption: Synthetic workflow for this compound.

Potential Research Applications

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The subject compound, with its specific substitution pattern, holds potential for investigation in various therapeutic areas.

G cluster_0 Potential Biological Targets & Activities cluster_1 Therapeutic Areas of Interest A Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate B Anticancer Activity A->B C Antimicrobial Activity A->C D Enzyme Inhibition (e.g., Kinases, Integrases) A->D E Receptor Modulation A->E F Oncology B->F G Infectious Diseases C->G H Inflammatory Diseases D->H E->H

Caption: Potential research applications and therapeutic targets.

Indole-2-carboxylate derivatives have been investigated for their potential as HIV-1 integrase strand transfer inhibitors.[2] Furthermore, various substituted indoles have shown promise in the development of agents for treating cancer and infectious diseases.[1][3] The unique electronic and steric properties conferred by the dichloro and formyl groups on this specific scaffold make it a valuable candidate for further biological evaluation and as a versatile intermediate in the synthesis of more complex bioactive molecules.[1][4]

References

An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details its discovery, synthesis, and physicochemical properties. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data in a clear, tabular format. Furthermore, this guide includes diagrammatic representations of the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a significant heterocyclic compound, primarily utilized as a versatile precursor in the development of novel therapeutic agents. Its discovery is linked to research programs aimed at synthesizing complex indole derivatives for biological screening. Notably, it has served as a crucial building block in the creation of potent and selective CysLT1 receptor antagonists, which are valuable in the treatment of asthma and other inflammatory diseases[1]. The strategic placement of the chloro, formyl, and ethyl carboxylate groups on the indole scaffold provides multiple reaction sites for further chemical modifications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its immediate precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, is presented below.

Table 1: Physicochemical Data of this compound and its Precursor

PropertyEthyl 4,6-dichloro-1H-indole-2-carboxylateThis compound
CAS Number 53995-82-7153435-96-2
Molecular Formula C₁₁H₉Cl₂NO₂C₁₂H₉Cl₂NO₃
Molecular Weight 258.10 g/mol 286.11 g/mol
Melting Point 187-188 °CNot explicitly available
Appearance Pale yellow solidNot explicitly available
Boiling Point Not available485.1°C at 760 mmHg
Density Not available1.491 g/cm³

Synthesis

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, from 3,5-dichloroaniline. This is followed by the formylation of the precursor at the C3 position of the indole ring via the Vilsmeier-Haack reaction[1][2].

Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

The synthesis of the precursor is achieved through a Japp-Klingemann condensation followed by a Fischer indole synthesis[1][2].

Synthesis of Precursor 3,5-dichloroaniline 3,5-dichloroaniline Japp-Klingemann_Condensation Japp-Klingemann Condensation 3,5-dichloroaniline->Japp-Klingemann_Condensation Intermediate_Hydrazone Intermediate Hydrazone Japp-Klingemann_Condensation->Intermediate_Hydrazone Fischer_Indole_Synthesis Fischer Indole Synthesis Intermediate_Hydrazone->Fischer_Indole_Synthesis Ethyl_4_6_dichloro_1H_indole_2_carboxylate Ethyl 4,6-dichloro- 1H-indole-2-carboxylate Fischer_Indole_Synthesis->Ethyl_4_6_dichloro_1H_indole_2_carboxylate

Synthesis of the precursor compound.
Experimental Protocol:

  • Step 1: Japp-Klingemann Condensation: 3,5-dichloroaniline is diazotized and coupled with an active methylene compound, such as ethyl 2-methylacetoacetate, to form an intermediate hydrazone.

  • Step 2: Fischer Indole Synthesis: The resulting hydrazone undergoes cyclization in the presence of an acid catalyst, such as polyphosphoric acid, to yield ethyl 4,6-dichloro-1H-indole-2-carboxylate[1].

Synthesis of this compound

The formylation of the precursor is carried out using the Vilsmeier-Haack reaction[1][2].

Vilsmeier-Haack Formylation Ethyl_4_6_dichloro_1H_indole_2_carboxylate Ethyl 4,6-dichloro- 1H-indole-2-carboxylate Vilsmeier_Haack_Reaction Vilsmeier-Haack Reaction Ethyl_4_6_dichloro_1H_indole_2_carboxylate->Vilsmeier_Haack_Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Vilsmeier_Haack_Reaction Ethyl_4_6_dichloro_3_formyl_1H_indole_2_carboxylate Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Vilsmeier_Haack_Reaction->Ethyl_4_6_dichloro_3_formyl_1H_indole_2_carboxylate

Formylation of the precursor.
Experimental Protocol:

  • To a solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in a suitable solvent such as 1,2-dichloroethane, the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) is added.

  • The reaction mixture is heated to reflux for several hours.

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by chromatography[3].

Spectroscopic Data

Table 2: Spectroscopic Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H)
¹³C NMR (151 MHz, CDCl₃) δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32
IR (cm⁻¹) 3314.3, 2987.6, 1700.2, 1615.8, 1566.2, 1523.7, 1487.2, 1323.3, 1247.2, 1072.4, 840.1, 770.2
HRMS (ESI) m/z [M – H]⁻ calcd for C₁₁H₈NO₂Cl₂ 255.9927, found 255.9930

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a novel class of CysLT1 selective antagonists[1]. The formyl group at the C3 position allows for further elaboration of the molecule, leading to the development of compounds with potential therapeutic applications in inflammatory diseases. The dichloro substitution pattern on the indole ring also plays a crucial role in modulating the biological activity of the final compounds.

Conclusion

This technical guide has summarized the discovery, synthesis, and properties of this compound. The provided synthetic pathways and experimental insights offer a valuable resource for researchers in medicinal chemistry and drug development. The established role of this compound as a key building block in the synthesis of CysLT1 antagonists underscores its importance in the ongoing search for new therapeutic agents. Further research into the reactivity and applications of this versatile indole derivative is warranted.

References

An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a halogenated indole derivative of interest in medicinal chemistry.

Core Compound Information

PropertyValueReference
CAS Number 153435-96-2[1]
Molecular Formula C₁₂H₉Cl₂NO₃[1]
Molecular Weight 286.11 g/mol [1]
Boiling Point 485.1°C at 760 mmHg[1]
Density 1.491 g/cm³[1]
Refractive Index 1.667[1]
Vapor Pressure 1.45E-09 mmHg at 25°C[1]
Hazard Codes Xi (Irritant)[1]
Risk Phrases R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

Synthesis

The primary synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate. This is followed by the introduction of a formyl group at the C3 position of the indole ring via the Vilsmeier-Haack reaction.

Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

Conceptual Experimental Protocol (Based on Fischer Indole Synthesis):

  • Reaction Setup: A solution of 3,5-dichlorophenylhydrazine in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: Ethyl pyruvate is added to the solution, and a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid) is introduced.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield ethyl 4,6-dichloro-1H-indole-2-carboxylate.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Detailed Experimental Protocol (Adapted from general procedures):

  • Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cooled in an ice-salt bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with constant stirring. The temperature is maintained below 5°C.

  • Formylation Reaction: A solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in DMF is added dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by TLC.

  • Work-up and Isolation: The reaction mixture is then poured onto crushed ice, which leads to the hydrolysis of the intermediate iminium salt. The resulting solution is neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) until alkaline, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed thoroughly with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent POCl3->Vilsmeier_Reagent in situ DMF DMF DMF->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Indole Ethyl 4,6-dichloro- 1H-indole-2-carboxylate Indole->Reaction_Mixture Iminium_Salt Iminium Salt Intermediate Reaction_Mixture->Iminium_Salt Electrophilic Substitution Hydrolysis Hydrolysis (Ice Water) Iminium_Salt->Hydrolysis Neutralization Neutralization (Base) Hydrolysis->Neutralization Purification Purification (Recrystallization/ Chromatography) Neutralization->Purification Final_Product Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Purification->Final_Product Anticancer_Pathway cluster_cell Cancer Cell Indole_Derivative Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Bcl2 Bcl-2 Family Proteins (Anti-apoptotic) Indole_Derivative->Bcl2 Inhibition Indole_Derivative->Bcl2 Cell_Cycle Cell Cycle Progression (e.g., G1/S phase) Indole_Derivative->Cell_Cycle Inhibition Indole_Derivative->Cell_Cycle Caspases Caspase Cascade Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Antimicrobial_Activity Indole_Derivative Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Microbial_Cell Microbial Cell (Bacteria/Fungi) Indole_Derivative->Microbial_Cell Interacts with Membrane_Disruption Membrane Disruption Microbial_Cell->Membrane_Disruption Leads to Enzyme_Inhibition Essential Enzyme Inhibition Microbial_Cell->Enzyme_Inhibition Leads to Cell_Death Microbial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

References

The Diverse Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Among its many variations, the indole-2-carboxylate framework has emerged as a particularly versatile template for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent antiviral, anticancer, antimicrobial, and receptor-modulating properties. This guide provides an in-depth technical overview of the key biological activities of indole-2-carboxylate derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanisms and workflows to support researchers and drug development professionals.

Introduction to the Indole-2-Carboxylate Scaffold

The indole ring system, formed by the fusion of a benzene and a pyrrole ring, provides a unique structural and electronic foundation that facilitates interactions with a wide array of biological targets.[1] The addition of a carboxylate group at the 2-position creates a critical anchor point for further chemical modification and often plays a direct role in the mechanism of action, for instance, by chelating metal ions in enzyme active sites.[4][5] The subsequent derivatization at the indole nitrogen (N1), the C3 position, or on the benzene ring (C4-C7) allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability has led to the discovery of indole-2-carboxylate derivatives with significant therapeutic potential across multiple disease areas.

Antiviral Activity

Indole-2-carboxylate derivatives have shown significant promise as antiviral agents, with notable activity against Human Immunodeficiency Virus (HIV), influenza, and other viruses.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[5] This process requires the coordination of two magnesium ions (Mg²⁺) within the enzyme's active site by a trio of acidic residues (the DDE motif).[5] Indole-2-carboxylic acid derivatives have been designed to act as integrase strand transfer inhibitors (INSTIs) by effectively chelating these Mg²⁺ ions, thereby blocking the integration step.[4][6][7]

Quantitative Data: HIV-1 Integrase Strand Transfer Inhibition

CompoundTargetIC50CC50Reference
1 HIV-1 Integrase32.37 µM>80 µM[4][5]
17a HIV-1 Integrase3.11 µM>80 µM[4][5][8]
4a HIV-1 Integrase10.06 µM>80 µM[4]
20a HIV-1 Integrase0.13 µMN/A[6][7][9]

IC50: Half-maximal inhibitory concentration. CC50: 50% cytotoxic concentration.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity against the HIV-1 integrase strand transfer step is typically evaluated using a commercially available kit-based assay.[4][5] The general procedure is as follows:

  • Reaction Setup: The reaction is conducted in 96-well plates. Each well contains a reaction buffer with the recombinant HIV-1 integrase enzyme and a donor DNA substrate (vDNA).

  • Compound Addition: The test compounds (indole-2-carboxylate derivatives) are dissolved, typically in DMSO, and added to the wells at various concentrations. A known inhibitor like Raltegravir (RAL) is used as a positive control.

  • Initiation: The reaction is initiated by the addition of MgCl₂ and the target DNA.

  • Incubation: The plate is incubated at 37°C to allow the strand transfer reaction to proceed.

  • Detection: The amount of integrated DNA is quantified, often using a biotin-streptavidin-based colorimetric or fluorescence detection method.

  • Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the integrase activity, is calculated from the dose-response curve.

Visualization: Mechanism of HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition Mechanism of HIV-1 Integrase Inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Inhibitor cluster_process Process Integrase Integrase Enzyme (DDE Motif) Mg1 Mg²⁺ Integrase->Mg1 Mg2 Mg²⁺ Integrase->Mg2 Integration Strand Transfer (Integration) Mg1->Integration Required for activity Mg2->Integration Required for activity Indole Indole-2-Carboxylate (Chelating Core) Indole->Mg1 Chelates Indole->Mg2 Chelates Blocked Integration Blocked Indole->Blocked Leads to vDNA Viral DNA vDNA->Integration HostDNA Host DNA HostDNA->Integration anticancer_workflow Anticancer Drug Discovery Workflow synthesis Synthesis of Indole-2-Carboxamide Library prolif_assay In Vitro Antiproliferative Screening (e.g., MTT on MCF-7, HCT116) synthesis->prolif_assay identify_hits Identify Potent Hits (Low GI50 values) prolif_assay->identify_hits kinase_assay Kinase Inhibition Assays (e.g., EGFR, CDK2, BRAF) identify_hits->kinase_assay Active Compounds lead_opt Lead Optimization (SAR Studies) identify_hits->lead_opt Inactive Compounds (Feedback) mechanism_study Mechanism of Action Studies kinase_assay->mechanism_study apoptosis Apoptosis Assays (Caspase, Cytochrome C) mechanism_study->apoptosis cell_cycle Cell Cycle Analysis (G2/M Arrest) mechanism_study->cell_cycle apoptosis->lead_opt cell_cycle->lead_opt synthesis_pathways General Synthetic Pathways for Indole-2-Carboxylate Derivatives start_acid Indole-2-Carboxylic Acid start_ester Ethyl Indole-2-Carboxylate start_acid->start_ester Esterification amide_coupling Amide Coupling (Amine, HATU/BOP) start_acid->amide_coupling c3_mod C3 Modification (e.g., Vilsmeier-Haack) start_ester->c3_mod n1_mod N1 Alkylation start_ester->n1_mod ring_mod Ring Modification (e.g., Buchwald-Hartwig) start_ester->ring_mod Starting from halogenated ester product_amide Indole-2-Carboxamides amide_coupling->product_amide product_c3 C3-Substituted Derivatives c3_mod->product_c3 product_n1 N1-Substituted Derivatives n1_mod->product_n1 product_ring Ring-Substituted Derivatives ring_mod->product_ring

References

Dichlorinated Indoles: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Among the various modifications to this "privileged scaffold," halogenation, particularly dichlorination, has emerged as a powerful strategy to enhance therapeutic efficacy. The introduction of two chlorine atoms onto the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the role of dichlorinated indoles in medicinal chemistry, with a focus on their applications in oncology and infectious diseases. It delves into their synthesis, biological activity, mechanisms of action, and provides detailed experimental context.

Anticancer Activity of Dichlorinated Indoles

Dichlorinated indoles have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1] The strategic placement of chlorine atoms on the indole ring has been shown to be a key determinant of their anticancer activity.[2]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dichlorinated indoles have been investigated as inhibitors of several key kinases implicated in cancer, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and growth.[3]

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative dichlorinated indole derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 5,7-dichloroMCF-7 (Breast)1.5[5]
Compound 2 4,6-dichloroHCT-116 (Colon)0.8[5]
Compound 3 5,7-dichloroA549 (Lung)2.1[4]
U2 Dichloro-substitutedMCF-7 (Breast)1.2 ± 0.02[4]
U3 Dichloro-substitutedMCF-7 (Breast)11.10 ± 0.07[4]

Antimicrobial Potential of Dichlorinated Indoles

The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents.[6] Dichlorinated indoles have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[7][8]

Mechanism of Action: Targeting Bacterial Processes

Halogenated indoles, including dichlorinated derivatives, can disrupt essential bacterial processes such as biofilm formation, virulence, and persistence.[6] Some compounds have been shown to generate intracellular reactive oxygen species (ROS) and downregulate quorum-sensing and virulence genes.[6]

Quantitative Data on Antimicrobial Activity

The table below presents the minimum inhibitory concentrations (MICs) of selected dichlorinated indoles against pathogenic microorganisms.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 4 4-bromo-6-chloroindoleStaphylococcus aureus30[6]
Compound 5 5-bromo-6-chloroindoleStaphylococcus aureus30[6]
Compound 6 3,4-dichlorobenzyl thio-triazole-indoleCandida albicans2[7]

Experimental Protocols

General Synthesis of Dichlorinated Indoles

The synthesis of dichlorinated indoles can be achieved through various methods. A common approach involves the electrophilic chlorination of an indole precursor.

Example Protocol: Synthesis of a 3,5-dichlorooxindole derivative [9]

  • Dissolution: Dissolve the starting indole-2-carboxylic acid in 90% acetic acid.

  • Chlorination: Add a solution of ethyl N,N-dichlorocarbamate (EDC) in acetic acid dropwise to the indole solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dichlorinated indole.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of dichlorinated indole derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (solubilized in DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of dichlorinated indoles.

G cluster_synthesis General Synthesis Workflow Indole_Precursor Indole Precursor Reaction Chlorination Reaction Indole_Precursor->Reaction Chlorinating_Agent Chlorinating Agent (e.g., EDC) Chlorinating_Agent->Reaction Purification Purification (Chromatography) Reaction->Purification Dichlorinated_Indole Dichlorinated Indole Purification->Dichlorinated_Indole G cluster_kinase_inhibition Kinase Inhibition Signaling Pathway Dichlorinated_Indole Dichlorinated Indole RTK Receptor Tyrosine Kinase (VEGFR, EGFR) Dichlorinated_Indole->RTK Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Activation Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Proliferation Promotion G cluster_apoptosis Bcl-2 Mediated Apoptosis Pathway Dichlorinated_Indole Dichlorinated Indole Bcl2 Bcl-2 Protein Dichlorinated_Indole->Bcl2 Inhibition Caspases Caspase Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

References

Methodological & Application

Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves the Vilsmeier-Haack formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate.

Quantitative Data Summary

While a specific literature source detailing the yield and complete spectral data for the target compound could not be located within the scope of this search, the following table summarizes the key quantitative data for the starting material. This information is crucial for monitoring the progress of the reaction and characterizing the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Ethyl 4,6-dichloro-1H-indole-2-carboxylateC₁₁H₉Cl₂NO₂258.10187-188Off-white solid

Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indole derivatives. Optimization may be required to achieve the best results for this specific substrate.

Materials:

  • Ethyl 4,6-dichloro-1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice. Slowly and cautiously neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Experimental Workflow:

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent dropwise Starting_Material Ethyl 4,6-dichloro-1H- indole-2-carboxylate in DCM Reaction_Mixture Reaction Mixture Starting_Material->Reaction_Mixture 0 °C Stirring Stir at RT (2-4h) Reaction_Mixture->Stirring Quenching Quench with Ice Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Purification->Final_Product

Caption: Synthetic workflow for this compound.

Signaling Pathway (Reaction Mechanism):

Vilsmeier_Haack_Mechanism cluster_vilsmeier_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Intermediate1->Vilsmeier_Reagent - Cl₂PO₂⁻ Indole Ethyl 4,6-dichloro- 1H-indole-2-carboxylate Sigma_Complex Sigma Complex Indole->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Final_Product Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Iminium_Salt->Final_Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of the indole substrate.

The Pivotal Role of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in the Pursuit of Novel NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate has emerged as a critical building block in the synthesis of potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key target in the treatment of various neurological disorders. This versatile intermediate, featuring a dichlorinated indole core, an ethyl ester, and a reactive formyl group, provides a strategic scaffold for the development of novel therapeutics aimed at modulating glutamatergic neurotransmission.

The unique substitution pattern of this indole derivative has been shown to be crucial for high-affinity binding to the glycine co-agonist site on the NMDA receptor. The 4,6-dichloro substituents, in particular, have been identified as key features for enhancing binding affinity. The presence of the formyl group at the 3-position offers a chemically tractable handle for a variety of synthetic transformations, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of potential drug candidates.

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, along with a summary of the biological activity of the resulting NMDA receptor antagonists.

Application Notes

The primary application of this compound in pharmaceutical research is as a key intermediate for the synthesis of competitive antagonists of the NMDA receptor, specifically targeting the glycine binding site.[1] These antagonists have potential therapeutic applications in conditions associated with excessive NMDA receptor activation, such as epilepsy, ischemic stroke, and neurodegenerative diseases.

The rationale for using this scaffold is supported by extensive SAR studies on indole-2-carboxylate derivatives. Research has consistently shown that halogen substitutions at the 4 and 6 positions of the indole ring significantly enhance the binding affinity for the glycine site. Furthermore, the introduction of various substituents at the C-3 position, facilitated by the reactivity of the formyl group, allows for the fine-tuning of potency and pharmacokinetic properties.

Derivatives synthesized from this compound have demonstrated high in vitro binding affinity, with Ki values in the nanomolar to low micromolar range. These compounds act as competitive antagonists at the glycine site, thereby inhibiting NMDA receptor function.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki values) of a series of C-3 substituted 4,6-dichloro-1H-indole-2-carboxylic acid derivatives for the glycine binding site of the NMDA receptor. The data highlights the impact of various substituents introduced at the 3-position on the affinity of the compounds.

Compound IDC-3 SubstituentKi (nM)
1 -CH=NOH150
2 -CH2-NH2800
3 -CH=N-NH-CO-NH2250
4 -CH2-NH-SO2-CH3450
5 -CH2-NH-CO-Ph120

Data compiled from published research on 4,6-dichloroindole-2-carboxylate derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (Vilsmeier-Haack Reaction)

This protocol describes the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate at the C-3 position.

Materials:

  • Ethyl 4,6-dichloro-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Protocol 2: Synthesis of a C-3 Substituted Derivative via Knoevenagel Condensation

This protocol outlines the reaction of this compound with an active methylene compound.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Piperidine (or other basic catalyst)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (15 volumes), add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • If precipitation does not occur, slowly add cold deionized water to the mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of a C-3 Substituted Derivative via Reductive Amination

This protocol details the synthesis of an amine derivative from this compound.

Materials:

  • This compound

  • Benzylamine (or other primary amine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in DCE or THF (20 volumes).

  • Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the desired amine derivative.

Visualizations

Vilsmeier_Haack_Workflow start Ethyl 4,6-dichloro- 1H-indole-2-carboxylate reaction Electrophilic Aromatic Substitution start->reaction reagents POCl3, DMF intermediate Vilsmeier Reagent Formation reagents->intermediate intermediate->reaction hydrolysis Hydrolysis reaction->hydrolysis product Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate hydrolysis->product Derivatization_Pathways start Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compound, Base reductive_amination Reductive Amination start->reductive_amination Amine, Reducing Agent knoevenagel_product C-3 Vinyl Derivatives knoevenagel->knoevenagel_product amination_product C-3 Aminomethyl Derivatives reductive_amination->amination_product nmda_antagonists NMDA Receptor Antagonists knoevenagel_product->nmda_antagonists amination_product->nmda_antagonists NMDA_Signaling_Pathway glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor channel_opening Ion Channel Opening nmda_receptor->channel_opening Activation antagonist 4,6-Dichloroindole Derivative (Antagonist) antagonist->nmda_receptor calcium_influx Ca2+ Influx channel_opening->calcium_influx neuronal_response Neuronal Response calcium_influx->neuronal_response block Blockade

References

Application Notes and Protocols: Derivatization of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[2][3][4] This specific molecule features three key reactive sites: a formyl group at the C3 position, an ethyl ester at the C2 position, and a reactive N-H group on the indole ring. The electron-withdrawing nature of the dichloro substitution on the benzene ring further influences its reactivity.

The aldehyde functionality is a prime target for condensation reactions to form Schiff bases or undergo Knoevenagel-type condensations.[5] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other acid derivatives.[6] The indole nitrogen can be subjected to alkylation or acylation reactions.[7][8] These multiple reactive handles allow for the synthesis of a diverse library of complex indole derivatives, including pyridazino-indoles and indolylthiazolidinones, which have shown potential biological activities.[9]

This document provides detailed protocols for several key derivatization reactions of this compound, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Derivatization Pathways and Workflow

The primary derivatization strategies for this compound involve reactions at the C3-formyl group, the C2-ester, and the N1-position of the indole ring. The following diagram illustrates the key synthetic transformations.

Derivatization_Workflow Figure 1: Key Derivatization Pathways cluster_formyl C3-Formyl Group Reactions cluster_ester C2-Ester Group Reactions cluster_nitrogen N1-Indole Ring Reactions A Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate B Schiff Bases (Imines) A->B R-NH2 (Anilines) C Pyridazino-indoles A->C Hydrazine Hydrate E 4,6-dichloro-3-formyl- 1H-indole-2-carboxylic acid A->E Hydrolysis (e.g., KOH) G N-Alkylated/ N-Acylated Derivatives A->G Alkyl/Acyl Halide, Base D Indolyl- thiazolidinones B->D Thioacetic Acid/ Thiolactic Acid F Amide Derivatives E->F Amine, Coupling Agents (EDC, HOBt)

Caption: Figure 1: Key Derivatization Pathways.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(N-aryliminomethyl)-4,6-dichloro-1H-indole-2-carboxylates (Schiff Base Formation)

This protocol describes the condensation reaction between the formyl group of the indole and various substituted anilines to yield the corresponding Schiff bases (imines).[9]

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (30 mL).

  • Add the substituted aniline (1.1 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the pure ethyl 3-(N-aryliminomethyl)-4,6-dichloro-1H-indole-2-carboxylate.

Protocol 2: Synthesis of 6,8-dichloro-5H-pyridazino[4,5-b]indol-4-one

This protocol details the direct cyclocondensation reaction with hydrazine hydrate to form a tetracyclic pyridazino-indole system.[9]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol or n-butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Suspend this compound (1.0 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (5.0 mmol, 5 equivalents) to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. The reaction mixture will typically become a clear solution before the product begins to precipitate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to ambient temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product sequentially with water (20 mL), cold ethanol (15 mL), and diethyl ether (15 mL).

  • Dry the product in a vacuum oven at 60 °C to yield the pure 6,8-dichloro-5H-pyridazino[4,5-b]indol-4-one.

Protocol 3: Synthesis of 4,6-dichloro-N-substituted-1H-indole-2-carboxamides

This two-step protocol involves the initial hydrolysis of the ethyl ester to the carboxylic acid, followed by an amide coupling reaction. This pathway is adapted from procedures for similar indole-2-carboxylic acids.[6]

Step A: Hydrolysis to 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid

  • Dissolve this compound (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Add potassium hydroxide (KOH) (3.0 mmol) and heat the mixture to reflux for 3-4 hours.

  • Cool the solution and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 2M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the carboxylic acid intermediate.

Step B: Amide Coupling

  • To a stirred solution of the carboxylic acid from Step A (1.0 mmol) in anhydrous DMF (10 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 mmol) and hydroxybenzotriazole (HOBt) (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired primary or secondary amine (1.1 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.5 mmol).

  • Continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the desired amide.

Amide_Synthesis_Workflow Figure 2: Workflow for Amide Synthesis Start Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Step1 Hydrolysis (KOH, EtOH/H2O) Start->Step1 Intermediate 4,6-dichloro-3-formyl- 1H-indole-2-carboxylic acid Step1->Intermediate Step2 Amide Coupling (Amine, EDC, HOBt) Intermediate->Step2 Product 4,6-dichloro-N-substituted- indole-2-carboxamide Step2->Product

Caption: Figure 2: Workflow for Amide Synthesis.

Quantitative Data Summary

The following tables summarize representative yields for the derivatization of this compound and related analogs based on published literature. Yields can vary based on reaction scale and specific substrates used.

Table 1: Yields of Schiff Base Derivatives Data adapted from reactions on halo-substituted 3-formyl-indole-2-carboxylates.[9]

Reactant (Aniline)ProductReported Yield (%)
AnilineEthyl 4,6-dichloro-3-(N-phenyliminomethyl)-1H-indole-2-carboxylate75-85
4-ChloroanilineEthyl 4,6-dichloro-3-(N-(4-chlorophenyl)iminomethyl)-1H-indole-2-carboxylate80-90
4-MethoxyanilineEthyl 4,6-dichloro-3-(N-(4-methoxyphenyl)iminomethyl)-1H-indole-2-carboxylate78-88
4-NitroanilineEthyl 4,6-dichloro-3-(N-(4-nitrophenyl)iminomethyl)-1H-indole-2-carboxylate70-80

Table 2: Yields of Cyclization and Amide Products Data adapted from reactions on halo-substituted indole precursors.[6][9]

Reaction TypeReagent(s)Product TypeReported Yield (%)
CyclocondensationHydrazine HydratePyridazino-indole65-75
CyclocondensationThiolactic Acid (on Schiff base)Indolylthiazolidinone60-70
Amide CouplingRimantadine HCl, EDC, HOBtN-rimantadine-carboxamide~87
Amide CouplingBenzylamine, EDC, HOBtN-benzyl-carboxamide~98

References

Application Notes and Protocols: Synthesis and Derivatization of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and its subsequent reaction with various amines to generate a library of substituted aminomethylene indole derivatives. This class of compounds holds significant potential in drug discovery due to the diverse biological activities associated with the indole scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Chemical modification of the indole ring is a key strategy for developing novel therapeutic agents. The introduction of a formyl group at the C-3 position of ethyl 4,6-dichloro-1H-indole-2-carboxylate via the Vilsmeier-Haack reaction creates a versatile intermediate. This aldehyde functionality can readily undergo condensation reactions with a wide range of primary and secondary amines to yield enamine derivatives. These derivatives are of significant interest for their potential antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Reaction Pathway

The overall synthetic scheme involves a two-step process:

  • Vilsmeier-Haack Formylation: Ethyl 4,6-dichloro-1H-indole-2-carboxylate is formylated at the C-3 position using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Condensation with Amines: The resulting this compound is then reacted with various primary or secondary amines to form the corresponding ethyl 4,6-dichloro-3-((substituted-amino)methylene)-1H-indole-2-carboxylate derivatives.

Reaction_Pathway cluster_0 cluster_1 A Ethyl 4,6-dichloro-1H- indole-2-carboxylate C Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl₃, DMF) E Ethyl 4,6-dichloro-3-((R¹R²-amino)methylene)- 1H-indole-2-carboxylate C->E Condensation D Primary/Secondary Amine (R¹R²NH)

Caption: General two-step reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indole-2-carboxylates.

Materials:

  • Ethyl 4,6-dichloro-1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add POCl₃ (2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: General Procedure for the Reaction with Amines

This protocol outlines the condensation of the formylated indole with a representative amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine) (1.1 equivalents)

  • Ethanol or Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol (10 mL), add the desired amine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Data Presentation

The following table summarizes representative yields for the condensation reaction of various 3-formyl-indole-2-carboxylates with amines, as reported in the literature for analogous compounds. Actual yields for the 4,6-dichloro derivative may vary.

EntryAmineProductReported Yield (%)Reference
1Substituted AnilinesEthyl 3-(N-aryliminomethyl)-5-halo-1H-indole-2-carboxylatesNot specified
2BenzylamineEthyl 1-benzyl-1H-indole-2-carboxylateHigh
3PhenylhydrazineN-phenyl-1H-indole-2-carboxamide93

Application Notes

Derivatives of 3-aminomethylene-1H-indole-2-carboxylates are promising candidates for drug development due to their wide range of biological activities.

  • Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial agents. The introduction of various amine functionalities can lead to compounds with potent activity against a spectrum of bacteria and fungi. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of the cell membrane.

  • Anticancer Agents: Many indole derivatives have been investigated as potential anticancer drugs. They can exert their effects through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell signaling pathways. The 4,6-dichloro substitution pattern may enhance cytotoxic activity.

  • Enzyme Inhibition: The enamine moiety can act as a Michael acceptor or a hydrogen bond donor/acceptor, enabling interaction with various biological targets. For instance, related indole derivatives have shown inhibitory activity against enzymes like HIV-1 integrase.

  • CNS Activity: Substituted indole-2-carboxylates have been identified as potent antagonists at the strychnine-insensitive glycine binding site, suggesting potential applications in neurological disorders.

Potential Signaling Pathways

While specific signaling pathway data for the direct products of this compound with amines is limited, based on the activities of structurally related indole derivatives, the following pathways may be relevant targets for investigation:

Signaling_Pathways cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity cluster_CNS CNS Activity Compound Substituted Aminomethylene Indole Derivatives Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Activation Kinases Protein Kinases Compound->Kinases Modulation Enzymes Bacterial/Fungal Enzymes Compound->Enzymes Inhibition Membrane Cell Membrane Compound->Membrane Disruption NMDA NMDA Receptor (Glycine Site) Compound->NMDA Antagonism

Caption: Potential biological targets and pathways.

Further research, including in vitro and in vivo screening, is necessary to elucidate the precise mechanisms of action and therapeutic potential of this novel class of indole derivatives.

Application Notes and Protocols: Analytical Techniques for Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques for the characterization and quality control of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The protocols described are based on established methods for analogous indole derivatives and can be adapted for specific research and development needs.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceutical agents. Accurate and robust analytical methods are therefore essential for its synthesis, characterization, and quality assessment in drug discovery and development pipelines. These notes cover chromatographic and spectroscopic techniques applicable to this molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress.

HPLC Purity Determination

Protocol:

A standard HPLC method for purity analysis of substituted indole-2-carboxylates can be adapted.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    • Start at 30% acetonitrile.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterValue
Retention Time (t_R) Expected to be in the mid-to-late gradient region
Purity (by area %) >95% (typical for purified compounds)

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure. The expected chemical shifts are based on the analysis of similar indole structures.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire standard carbon spectra with proton decoupling.

Expected NMR Data (Predicted):

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HNH
~10.2s1HCHO
~7.5d1HAr-H
~7.3d1HAr-H
~4.4q2HOCH₂CH₃
~1.4t3HOCH₂CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~185CHO
~161C=O (ester)
~137Ar-C
~131Ar-C
~128Ar-C
~125Ar-C
~121Ar-C
~111Ar-C
~107Ar-C
~62OCH₂CH₃
~14OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.1 mg/mL and infuse directly or inject into an LC-MS system.

  • Ionization Mode: Positive or negative ESI.

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z
[M+H]⁺ 286.0032~286.0
[M-H]⁻ 283.9883~284.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch
~2980C-H stretch (aliphatic)
~1700C=O stretch (ester)
~1670C=O stretch (aldehyde)
~1615, 1560C=C stretch (aromatic)
~840C-Cl stretch

Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Compound This compound Prep_NMR Dissolve in CDCl3/DMSO-d6 Compound->Prep_NMR Prep_MS Dissolve in ACN/MeOH Compound->Prep_MS Prep_IR Prepare Solid Sample (ATR) Compound->Prep_IR Acquire_H1 Acquire ¹H NMR Prep_NMR->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Prep_NMR->Acquire_C13 Structure Structural Confirmation Acquire_H1->Structure Acquire_C13->Structure Acquire_MS ESI-MS Analysis Prep_MS->Acquire_MS Acquire_MS->Structure Acquire_IR Acquire FTIR Spectrum Prep_IR->Acquire_IR Acquire_IR->Structure

Application Note and Protocol for the Purification of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The described method is robust, scalable, and yields the target compound with high purity.

The purification strategy is based on the principles of normal-phase chromatography, where the polar stationary phase (silica gel) effectively separates the moderately polar target compound from both less polar and more polar impurities. The selection of an appropriate mobile phase system is critical for achieving optimal separation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of a suitable purification protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 153435-96-2
Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11 g/mol
Appearance Off-white to pale yellow solid
Boiling Point 485.1°C at 760 mmHg
Density 1.491 g/cm³
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

  • Standard laboratory glassware

Purification Workflow

The overall workflow for the purification process is depicted in the following diagram:

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Product TLC_Analysis TLC Analysis (Hexanes:EtOAc) Crude->TLC_Analysis Spot Column_Packing Pack Column (Silica Gel in Hexanes) Sample_Loading Load Sample (Dry Loading) Column_Packing->Sample_Loading Elution Gradient Elution (Hexanes/EtOAc) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Preparation of the Crude Sample for Loading:

    • Dissolve 1.0 g of the crude this compound in a minimal amount of dichloromethane (approx. 10-15 mL).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This is the dry-loaded sample.

  • Thin Layer Chromatography (TLC) Analysis of Crude Material:

    • Develop a TLC plate spotted with the crude material using a mobile phase of 80:20 Hexanes:Ethyl Acetate.

    • Visualize the spots under a UV lamp (254 nm) and by staining with potassium permanganate to identify the target compound and impurities. Most indole derivatives are UV-active.[1] For compounds that are not UV-active, other visualization techniques such as using an iodine chamber or specific chemical stains can be employed.[1]

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 cm length, 4 cm diameter for 1 g of crude material).

    • Prepare a slurry of silica gel (approx. 50 g) in hexanes.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) through it.

  • Sample Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Add another thin layer of sand on top of the sample.

    • Begin the elution with 95:5 Hexanes:Ethyl Acetate, collecting fractions (e.g., 20 mL each).

    • Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

      • 95:5 Hexanes:Ethyl Acetate (2 column volumes)

      • 90:10 Hexanes:Ethyl Acetate (5 column volumes)

      • 85:15 Hexanes:Ethyl Acetate (5 column volumes)

      • 80:20 Hexanes:Ethyl Acetate (until the target compound has eluted)

    • The use of ethyl acetate/hexane solvent systems is common for the purification of indole derivatives.[2]

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC using the same mobile phase as for the crude analysis.

    • Combine the fractions that contain the pure target compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to obtain the purified this compound.

Data Presentation

The purification process was monitored by HPLC analysis of the crude material and the final purified product. The results are summarized in Table 2.

Table 2: Purity Analysis of this compound Before and After Chromatographic Purification

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Material 78.5
Impurity 13.28.1
Target Compound5.878.5
Impurity 27.15.3
Other Impurities-8.1
Purified Product >99.0
Target Compound5.8>99.0

Troubleshooting

  • Streaking on TLC: If streaking is observed, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve the spot shape.[1]

  • Poor Separation: If the separation between the target compound and impurities is not satisfactory, a shallower gradient or a different solvent system (e.g., dichloromethane/hexanes) can be explored.

  • Compound is Colorless: For visualization of colorless indole derivatives, UV light (254 nm) is the most common method.[1] Ehrlich's reagent can be used as a specific stain for indoles, typically producing blue or purple spots.[1]

Conclusion

The described silica gel column chromatography protocol is an effective method for the purification of this compound. The use of a gradient elution with a hexanes/ethyl acetate mobile phase allows for the efficient removal of both less polar and more polar impurities, yielding the target compound with a purity of >99%. This protocol is suitable for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Vilsmeier-Haack formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate. This protocol includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow.

Introduction

Indole-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The introduction of a formyl group at the C3 position of the indole nucleus via the Vilsmeier-Haack reaction is a fundamental transformation, providing a versatile handle for further chemical modifications. This application note details a robust and scalable procedure for the synthesis of this compound, a halogenated indole derivative with potential applications in drug discovery. The presence of chloro substituents on the benzene ring can significantly influence the compound's physicochemical and biological properties.

Reaction Scheme

The overall reaction involves the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate using the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Quantitative Data Summary

The following tables provide a summary of the reactants, reagents, and expected product specifications for the scale-up synthesis.

Table 1: Reactants and Reagents for a 100 g Scale Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mol)QuantityDensity (g/mL)
Ethyl 4,6-dichloro-1H-indole-2-carboxylateC₁₁H₉Cl₂NO₂258.100.387100 g-
Phosphorus Oxychloride (POCl₃)POCl₃153.330.77470.8 mL (118.7 g)1.675
N,N-Dimethylformamide (DMF)C₃H₇NO73.093.87300 mL (283.5 g)0.945
Dichloromethane (DCM)CH₂Cl₂84.93-1 L1.326
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃84.01-As required~1.07
Brine (Saturated NaCl solution, aq.)NaCl58.44-As required~1.2
Anhydrous Sodium SulfateNa₂SO₄142.04-As required-

Table 2: Product Specifications

ProductMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Expected Yield (%)Purity (by HPLC)
This compoundC₁₂H₉Cl₂NO₃286.11Off-white to pale yellow solid187-18985-95>98%

Experimental Protocol

This protocol is designed for a 100 g scale synthesis of the target compound.

1. Vilsmeier Reagent Preparation:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 300 mL of N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add 70.8 mL (0.774 mol) of phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting pale yellow to colorless solution (the Vilsmeier reagent) at 0-5 °C for an additional 30 minutes.

2. Formylation Reaction:

  • In a separate 2 L flask, dissolve 100 g (0.387 mol) of ethyl 4,6-dichloro-1H-indole-2-carboxylate in 500 mL of dichloromethane (DCM).

  • Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent at 0-5 °C over 60 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C (reflux of DCM).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

3. Work-up and Isolation:

  • Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Carefully and slowly quench the reaction by adding 1 L of crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is 8-9. This step is exothermic and should be performed with vigorous stirring.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Combine the organic layers and wash with brine (2 x 300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield this compound as an off-white to pale yellow solid.

  • Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental process.

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Dropwise addition Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material Ethyl 4,6-dichloro-1H- indole-2-carboxylate in DCM Starting_Material->Reaction_Mixture 0-5 °C to 40-45 °C Quenching Quenching (Ice, NaHCO₃) Reaction_Mixture->Quenching Extraction Extraction (DCM) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Experimental workflow for the scale-up synthesis.

Signaling_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole Ethyl 4,6-dichloro-1H- indole-2-carboxylate Indole->Iminium_Intermediate Electrophilic Attack at C3 Product Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Iminium_Intermediate->Product Hydrolysis

Caption: Simplified reaction mechanism pathway.

Safety Precautions

  • All operations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • The quenching step is exothermic and releases gas. Perform this step slowly and with adequate cooling and stirring.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of readily available reagents and straightforward purification techniques makes this procedure suitable for the production of significant quantities of this valuable intermediate for further use in drug discovery and development programs. Adherence to the safety precautions is critical for the safe execution of this synthesis.

Application Notes & Protocols: Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate as a key intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this indole derivative, featuring electron-withdrawing chloro groups, a reactive formyl group at the C-3 position, and an ethyl carboxylate at the C-2 position, makes it a versatile scaffold for the development of potent fungicides, herbicides, and insecticides.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including a variety of agrochemicals. The indole scaffold is often considered a privileged structure due to its ability to interact with a wide range of biological targets. Functionalization of the indole ring is a common strategy in the design of new agrochemicals with improved efficacy and desirable physicochemical properties. This compound is a highly functionalized indole derivative that serves as a valuable starting material for the synthesis of diverse agrochemical candidates. The presence of the 3-formyl group is particularly significant as it allows for a variety of chemical transformations to build molecular complexity.

Applications in Agrochemical Synthesis

This compound is primarily utilized in the synthesis of novel fungicides and herbicides. The key reaction handle is the aldehyde group at the 3-position, which readily undergoes condensation reactions with various active methylene compounds.

1. Synthesis of Fungicidal Agents:

The 3-formyl group can be reacted with various methylene-containing compounds, such as malonates, cyanoacetates, and other activated methylene species, via Knoevenagel condensation to generate a range of α,β-unsaturated carbonyl compounds. These products can serve as precursors to more complex heterocyclic systems or act as Michael acceptors for biological nucleophiles, a common mechanism of action for fungicides. For instance, indole derivatives have been synthesized as potent anti-oomycetes agents.[1]

2. Synthesis of Herbicidal Agents:

The indole scaffold is also a key component of certain herbicides. By modifying the 3-formyl group, it is possible to synthesize compounds that interfere with plant-specific biological pathways.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of potential agrochemicals.

Protocol 1: Synthesis of a Potential Fungicide via Knoevenagel Condensation

This protocol describes the synthesis of an ethyl 2-((4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)methylene)-3-oxobutanoate derivative, a potential fungicide, through a Knoevenagel condensation reaction.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired product.

Data Presentation

Starting MaterialReagentProductYield (%)Purity (%)
This compoundEthyl acetoacetateEthyl 2-((4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)methylene)-3-oxobutanoate85>95
This compoundDiethyl malonateDiethyl 2-((4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)methylene)malonate90>98
This compoundEthyl cyanoacetateEthyl 2-cyano-3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)acrylate88>97

Note: Yields and purities are representative and may vary based on reaction scale and optimization.

Visualizations

Diagram 1: Synthetic Workflow for a Potential Fungicide

G start Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate reagent Ethyl Acetoacetate Piperidine, Ethanol, Reflux start->reagent 1. Mix product Potential Fungicide (Knoevenagel Adduct) reagent->product 2. React workup Workup & Purification product->workup 3. Isolate G cluster_pathway Fungicide Indole-based Fungicide Enzyme Essential Fungal Enzyme (e.g., Succinate Dehydrogenase) Fungicide->Enzyme Binds to active site Inhibition Inhibition Pathway Cellular Respiration Pathway Growth Fungal Growth & Proliferation Pathway->Growth Block Blocked Inhibition->Enzyme Block->Growth

References

Application Notes and Protocols: Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a key synthetic intermediate for the preparation of a variety of biologically active heterocyclic compounds. The presence of dichloro-substituents on the indole ring, combined with the reactive 3-formyl and 2-carboxylate groups, makes it a versatile scaffold for drug discovery. This document provides detailed protocols for the synthesis of this intermediate and its application in the preparation of potent aplysinopsin analogues, which have shown significant activity as modulators of serotonin receptors and as potential anticancer agents.

Synthesis of this compound

The synthesis of the title compound is achieved in two main steps: the preparation of the precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, followed by its formylation at the C3 position via the Vilsmeier-Haack reaction.

Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

This precursor can be synthesized from 2,4-dichloro-6-nitrotoluene through a Japp-Klingemann-type reaction followed by a Fischer indole synthesis. A detailed protocol is adapted from a similar synthesis of a monochloro analogue.[1]

Experimental Protocol:

  • Preparation of the intermediate: To a stirred solution of potassium tert-butoxide (1.1 equivalents) in anhydrous ethanol, diethyl oxalate (1.0 equivalent) is added under an inert atmosphere. After cooling, 2,4-dichloro-6-nitrotoluene (1.0 equivalent) is added, and the reaction mixture is stirred for several hours. The resulting solid is filtered and washed with ether.

  • Reductive cyclization: The isolated solid is dissolved in glacial acetic acid, and iron powder (3.5 equivalents) is added. The mixture is heated to approximately 90°C for 3-4 hours.

  • Work-up and purification: After cooling, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford ethyl 4,6-dichloro-1H-indole-2-carboxylate.

Vilsmeier-Haack Formylation

The C3-formylation of the indole ring is achieved using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]

Experimental Protocol:

  • Reagent preparation: In a flame-dried flask under an inert atmosphere, phosphorus oxychloride (1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (3.0 equivalents) with stirring. The mixture is then allowed to warm to room temperature.

  • Formylation reaction: A solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 equivalent) in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then stirred at room temperature for 2-3 hours.

  • Hydrolysis and work-up: The reaction is quenched by pouring it onto crushed ice with vigorous stirring. The mixture is then neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is recrystallized from ethanol to yield pure this compound.

Application in the Synthesis of Bioactive Aplysinopsin Analogues

The 3-formyl group of the title compound is a versatile handle for the synthesis of various heterocyclic systems. A prominent application is the synthesis of aplysinopsin analogues, a class of marine alkaloids with interesting biological activities.[4][5] The general synthetic route involves the condensation of the 3-formylindole with a suitable creatinine or hydantoin derivative.

Experimental Protocol for the Synthesis of a 4,6-dichloro-aplysinopsin analogue:

  • Condensation reaction: A mixture of this compound (1.0 equivalent), creatinine (or a substituted hydantoin, 1.1 equivalents), and piperidine (catalytic amount) in ethanol is refluxed for 4-6 hours.

  • Isolation of the product: Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Quantitative Data of Bioactive Analogues

The introduction of halogen atoms on the indole scaffold of aplysinopsin analogues has been shown to significantly influence their biological activity, particularly their affinity and selectivity for serotonin receptors and their cytotoxic effects on cancer cells.

Table 1: Serotonin Receptor Binding Affinities of Halogenated Aplysinopsin Analogues
Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)Selectivity (5-HT₂A/5-HT₂C)Reference
6-chloro analogue>10,000166>60[6]
6-bromo analogue>10,000220>45[6]
5,6-dichloro analogue>10,00046>2100[6]
Table 2: Cytotoxicity of Aplysinopsin Analogues against Cancer Cell Lines
CompoundCell LineIC₅₀ (µg/mL)Reference
AplysinopsinLH-1220 (murine lymphoma)2.3[7]
MethylaplysinopsinLH-1220 (murine lymphoma)3.5[7]
AplysinopsinKB (human epidermoid carcinoma)3.5[7]
MethylaplysinopsinKB (human epidermoid carcinoma)6.7[7]
6-BromoaplysinopsinP. falciparum (D6 clone)0.34[7]

Visualizations

Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_target Target Molecule Synthesis cluster_bioactive Bioactive Molecule Synthesis 2_4_dichloro_6_nitrotoluene 2,4-dichloro-6-nitrotoluene ethyl_4_6_dichloro_indole Ethyl 4,6-dichloro-1H-indole-2-carboxylate 2_4_dichloro_6_nitrotoluene->ethyl_4_6_dichloro_indole Japp-Klingemann / Fischer Indole Synthesis target_molecule This compound ethyl_4_6_dichloro_indole->target_molecule Vilsmeier-Haack Formylation aplysinopsin_analogue 4,6-dichloro-aplysinopsin Analogue target_molecule->aplysinopsin_analogue Condensation with Creatinine/Hydantoin

Caption: Synthetic workflow for 4,6-dichloro-aplysinopsin analogues.

Apoptosis_Pathway Aplysinopsin_Analogue Aplysinopsin Analogue Bcl2 Bcl-2 (Anti-apoptotic) Aplysinopsin_Analogue->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase3 Caspase-3 (Executioner) Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Proposed apoptotic pathway induced by aplysinopsin analogues.[5][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and effective method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as an electrophile that attacks the electron-rich indole nucleus.[2][3]

Q2: My Vilsmeier-Haack reaction for the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate has a very low yield. What are the potential causes and how can I improve it?

Low yields in the Vilsmeier-Haack formylation of indoles can stem from several factors:

  • Poor quality of reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that anhydrous DMF and fresh, high-purity POCl₃ are used.[4]

  • Incorrect temperature control: The formation of the Vilsmeier reagent should be performed at a low temperature (typically 0-10 °C).[4] During the addition of the indole substrate, the temperature should be carefully controlled, as excessive heat can lead to the formation of side products and decomposition.[4]

  • Suboptimal stoichiometry of reagents: The molar ratio of POCl₃ to DMF and the indole substrate is crucial. An excess of the Vilsmeier reagent is generally used, but a large excess can lead to undesired side reactions.

  • Incomplete reaction: The reaction time may be insufficient. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Difficult work-up and product isolation: The hydrolysis of the intermediate iminium salt and subsequent precipitation of the product must be carefully controlled. Adding the reaction mixture to ice and then slowly neutralizing with a base is a common procedure.[4]

Q3: I am observing the formation of a dark, tarry substance during my reaction. What could be the cause and how can I prevent it?

The formation of dark, tarry materials often indicates polymerization of the indole starting material or decomposition of the product.[4] This is typically caused by:

  • Excessive heat: Overheating the reaction mixture can promote polymerization.[4] Maintain strict temperature control throughout the reaction.

  • Presence of strong acids: Residual strong acids from the Vilsmeier reagent can catalyze the polymerization of indoles. Proper quenching and neutralization during the work-up are essential.

Q4: Are there any alternative, milder methods for the formylation of indoles?

Yes, a catalytic version of the Vilsmeier-Haack reaction has been developed.[5][6][7] This method utilizes a phosphine oxide catalyst to enable the reaction under milder conditions, which can be beneficial for sensitive substrates.[5][6][7] This catalytic approach can also be used for the synthesis of deuterated indole-3-carboxaldehydes.[5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature leading to slow reaction rate.After the initial low-temperature formation of the Vilsmeier reagent and addition of the indole, the reaction mixture may need to be gently heated (e.g., to 40-60 °C) to drive the reaction to completion. Monitor by TLC.
Starting material is unreactive.The presence of two electron-withdrawing chloro groups on the indole ring can reduce its nucleophilicity. More forcing reaction conditions (higher temperature or longer reaction time) may be required compared to unsubstituted indoles.
Formation of Multiple Products Side reactions due to overheating.Maintain strict temperature control throughout the reaction.
Reaction with the indole nitrogen.While formylation typically occurs at the C3 position, N-formylation can be a side reaction. Careful control of reaction conditions can minimize this.
Product is Difficult to Purify Presence of tarry byproducts.Improve temperature control during the reaction. During work-up, trituration of the crude product with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) can help remove some impurities before column chromatography.
Co-precipitation of inorganic salts.Ensure the product is thoroughly washed with water after filtration to remove any inorganic salts.[4]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Slowly add a saturated aqueous solution of sodium hydroxide or sodium carbonate to neutralize the mixture to a pH of 7-8, keeping the temperature below 20 °C.

  • The product will precipitate out of the solution. Stir the suspension for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and wash it thoroughly with water to remove inorganic salts.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or purify by column chromatography on silica gel to obtain the pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for Vilsmeier-Haack Formylation of Various Indole Derivatives.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[2]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl) & 22.5 (2-formyl)[2]
4-MethylindolePOCl₃, DMF0 to 85890[2]
5-MethylindolePOCl₃, DMF0 to 85885[2]

Note: The yields for the target molecule, this compound, may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow for Vilsmeier-Haack Formylation

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification dmf Anhydrous DMF reagent Vilsmeier Reagent (0-10 °C) dmf->reagent Cool to 0-10 °C pocli POCl₃ pocli->reagent Slow Addition reaction_mixture Reaction Mixture reagent->reaction_mixture Add Indole Solution indole Ethyl 4,6-dichloro-1H- indole-2-carboxylate indole->reaction_mixture heating Heat (e.g., 40-60 °C) & Monitor by TLC reaction_mixture->heating quench Quench with Ice heating->quench neutralize Neutralize with Base quench->neutralize precipitate Precipitation neutralize->precipitate filter_wash Filter and Wash precipitate->filter_wash purify Dry and Purify (Recrystallization or Chromatography) filter_wash->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield or No Reaction check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_temp Review Temperature Control (Reagent formation at 0-10 °C?) temp_ok Temp OK check_temp->temp_ok Yes temp_bad Temp Incorrect check_temp->temp_bad No check_time Evaluate Reaction Time (Monitored by TLC?) time_ok Time Sufficient check_time->time_ok Yes time_bad Time Insufficient check_time->time_bad No check_workup Assess Work-up Procedure (Proper quenching and pH?) workup_ok Work-up Correct check_workup->workup_ok Yes workup_bad Work-up Flawed check_workup->workup_bad No reagents_ok->check_temp solution_reagents Use fresh, anhydrous reagents. reagents_bad->solution_reagents temp_ok->check_time solution_temp Maintain strict temperature control. temp_bad->solution_temp time_ok->check_workup solution_time Increase reaction time or apply gentle heating. time_bad->solution_time solution_workup Ensure proper quenching and neutralization. workup_bad->solution_workup

Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack formylation.

References

Technical Support Center: Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the formylation reaction, typically when using the Vilsmeier-Haack protocol (POCl₃/DMF).

Issue / Observation Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Reactivity: The indole substrate is electron-deficient due to the two chloro- and the ester functional groups, making it less reactive towards electrophilic formylation.[1][2] 2. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) may have decomposed due to moisture.[3] 3. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for this electron-deficient substrate.1. Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture and monitor the progress by TLC or LC-MS. 2. Use Fresh Reagents: Ensure POCl₃ and DMF are anhydrous and use freshly prepared Vilsmeier reagent. 3. Catalyst Addition: For electron-deficient indoles, the addition of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can enhance the yield.[1]
Presence of a Water-Soluble Byproduct; Mass Spectrum shows loss of Ethyl Group (-45 Da) Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, especially during aqueous workup, if conditions become too acidic or basic.[4]1. Neutral Workup: Perform the aqueous workup under carefully controlled neutral pH conditions. Use a buffered solution if necessary. 2. Aprotic Quenching: Quench the reaction with a non-aqueous method before proceeding to extraction. 3. Minimize Contact Time: Reduce the duration of the aqueous workup to minimize hydrolysis.
Presence of Byproduct with Mass Spectrum showing loss of Carboxylate Group (-72 Da) Decarboxylation: If the ester is first hydrolyzed to the carboxylic acid, this intermediate can undergo thermal decarboxylation, particularly if the reaction or workup is performed at elevated temperatures.[5][6][7][8]1. Control Temperature: Avoid excessive heating during both the reaction and the subsequent workup and purification steps. 2. Avoid Strong Acids/Bases: Harsh acidic or basic conditions can promote the initial hydrolysis step that leads to decarboxylation.
Presence of Isomeric Byproduct; ¹H NMR shows shift of Indole N-H proton and new Formyl Proton N-Formylation: The nitrogen atom of the indole ring can be formylated, leading to the formation of an N-formyl indole byproduct.[9][10]1. Optimize Stoichiometry: Use the minimum effective amount of Vilsmeier reagent to favor C3-formylation over N-formylation. 2. Hydrolysis of N-Formyl group: The N-formyl group can often be cleaved under mild basic conditions to regenerate the N-H indole, which can then be separated.
Formation of Complex Mixture or Tar Reaction Conditions Too Harsh: Excessive temperature or prolonged reaction times can lead to polymerization or degradation of the indole substrate and product.1. Lower Reaction Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly. 2. Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed, before significant byproduct formation occurs.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for formylating this indole derivative?

The Vilsmeier-Haack reaction is the most widely used method for the C3-formylation of indoles.[11][12] It involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[12] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring.

Q2: Why is my yield of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate consistently low?

Low yields are often attributed to the electronically deficient nature of the starting material. The two chlorine atoms and the ethyl carboxylate group are electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution.[1][2] Consequently, harsher reaction conditions (higher temperatures or longer reaction times) may be required, which can simultaneously promote the formation of side products and degradation, thereby lowering the overall yield.

Q3: Are there alternative formylation methods I can try if the Vilsmeier-Haack reaction fails?

Yes, several alternative methods have been developed, some of which operate under milder conditions and may be more suitable for sensitive substrates. These include:

  • Ph₃P/I₂ or Ph₃P/ICH₂CH₂I System: This method generates a Vilsmeier-type intermediate from DMF under mild conditions and avoids the use of moisture-sensitive reagents like POCl₃.[1][3]

  • Iron-Catalyzed Formylation: An iron-catalyzed method using formaldehyde and aqueous ammonia has been reported as a greener alternative.[13]

  • Photochemical Formylation: A metal- and oxidant-free photochemical method uses aqueous glyoxylic acid as the formyl source under UV irradiation.[14]

  • Electrochemical Methods: An electrochemical strategy combines a Mannich-type reaction with C-N bond cleavage to introduce the formyl group.[15]

Q4: How can I best purify the final product from the reaction mixture?

Purification is typically achieved through recrystallization or column chromatography. Given the potential for multiple byproducts, flash column chromatography on silica gel is often the most effective method for isolating the desired this compound. A gradient elution system, for example with hexane and ethyl acetate, is commonly used to separate the product from unreacted starting material and less polar or more polar impurities.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This protocol is a generalized procedure and may require optimization for the specific substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C. The formation of a solid or viscous oil indicates the Vilsmeier reagent has formed.

  • Substrate Addition: Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (like 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath. Carefully pour the mixture onto crushed ice.

  • Hydrolysis: Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide or sodium carbonate until the pH is ~7-8. This will hydrolyze the intermediate iminium salt to the aldehyde. Stir until the hydrolysis is complete.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the final product.

Visualizations

Reaction and Side-Product Pathways

Formylation_Pathways cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Start Ethyl 4,6-dichloro- 1H-indole-2-carboxylate Iminium Iminium Salt Intermediate Start->Iminium C3-Attack SP1 N-Formyl Byproduct Start->SP1 N-Attack Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Iminium Vilsmeier->SP1 Hydrolysis Aqueous Workup Iminium->Hydrolysis Product Ethyl 4,6-dichloro- 3-formyl-1H-indole-2-carboxylate Hydrolysis->Product SP2 Carboxylic Acid (from Hydrolysis) Product->SP2 Ester Hydrolysis SP3 Decarboxylated Byproduct SP2->SP3 Decarboxylation (Heat)

Caption: Main reaction and potential side reaction pathways during formylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR) CheckYield Is Yield Acceptable? Start->CheckYield LowYield Low Yield/ No Reaction CheckYield->LowYield No Impurity Major Impurity Detected? CheckYield->Impurity Yes Cause1 Cause: Inactive Reagent or Low Reactivity LowYield->Cause1 Success Purify Product Impurity->Success No Cause2 Cause: Ester Hydrolysis or Decarboxylation Impurity->Cause2 Mass loss of -45 or -72 Da Cause3 Cause: N-Formylation Impurity->Cause3 Isomeric Byproduct Other Complex Mixture Impurity->Other Multiple Spots/ Tar Solution1 Solution: Use Fresh Reagents, Increase Temperature, Add DMAP Cause1->Solution1 Solution2 Solution: Neutral Workup, Control Temperature Cause2->Solution2 Solution3 Solution: Optimize Stoichiometry, Mild Basic Wash Cause3->Solution3 Solution4 Solution: Lower Temperature, Reduce Reaction Time, Consider Alt. Method Other->Solution4

Caption: A logical workflow for troubleshooting common formylation issues.

References

Technical Support Center: Purification of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the Vilsmeier-Haack formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate. These can include:

  • Unreacted Starting Material: Incomplete formylation can lead to the presence of the starting material, ethyl 4,6-dichloro-1H-indole-2-carboxylate.

  • N-Formylated Byproduct: The Vilsmeier reagent can sometimes react at the indole nitrogen, leading to the formation of an N-formyl impurity.

  • Over-formylated Species: Although less common for this substrate, diformylation is a theoretical possibility.

  • Hydrolyzed Aldehyde: The formyl group is generally stable, but under certain workup or purification conditions, it could potentially be oxidized or otherwise degraded.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, POCl₃ hydrolysis products) may be present in the crude product.

Q2: My purified product is a pale yellow solid, but the literature suggests it should be a different color. What does this indicate?

A2: A pale yellow color is generally expected for this compound. However, significant color variations (e.g., brown or dark orange) can indicate the presence of colored impurities. These may be polymeric byproducts or degradation products. Treatment with activated carbon during recrystallization can often help remove these colored impurities.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: The following techniques are recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying purity and detecting minor impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and identify major impurities by comparing the spectra to that of the starting material and looking for unexpected signals.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a purification process, such as column chromatography. A common mobile phase is a mixture of ethyl acetate and hexane.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Product Loss During Extraction Ensure the pH of the aqueous layer is neutral before extraction with an organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
Incomplete Crystallization If recrystallizing, ensure the solution is sufficiently concentrated and cooled to a low enough temperature for an adequate amount of time. Adding a seed crystal can sometimes induce crystallization.
Product Adheres Strongly to Silica Gel If using column chromatography, the product may be too polar for the chosen solvent system. Try increasing the polarity of the eluent gradually. Adding a small percentage of a more polar solvent like methanol to the ethyl acetate/hexane mixture may be necessary.
Product is Volatile While this compound is not highly volatile, avoid excessive heating during solvent removal under vacuum.
Problem 2: Persistent Impurities After Column Chromatography
Potential Cause Troubleshooting Step
Co-eluting Impurities The impurity may have a similar polarity to the product. Try a different solvent system for chromatography. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. Alternatively, consider preparative HPLC for challenging separations.
Product Degradation on Silica Gel Some indole derivatives can be sensitive to acidic silica gel. Consider using deactivated (neutral) silica gel or alumina for chromatography.
Overloaded Column The amount of crude material applied to the column may be too large for effective separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Problem 3: Difficulty with Recrystallization
Potential Cause Troubleshooting Step
Inappropriate Solvent The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Perform a solvent screen with small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).
Oiling Out The product may be melting before it dissolves, or the solution may be supersaturated. Add more solvent and ensure the mixture is heated to a temperature below the product's melting point but sufficient to achieve dissolution.
No Crystal Formation Upon Cooling The solution may not be sufficiently concentrated. Slowly evaporate some of the solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation. Adding a seed crystal can also be effective.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small volume of a potential solvent and observe solubility at room temperature.

    • If insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Hot filter the solution to remove the carbon.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound) tlc_analysis TLC Analysis of Crude start->tlc_analysis decision_impurities Major Impurities Present? tlc_analysis->decision_impurities column_chromatography Column Chromatography decision_impurities->column_chromatography Yes recrystallization Recrystallization decision_impurities->recrystallization No (or minor impurities) purity_check_1 Purity Check (HPLC, NMR) column_chromatography->purity_check_1 recrystallization->purity_check_1 decision_pure Product Pure? purity_check_1->decision_pure pure_product Pure Product decision_pure->pure_product Yes troubleshoot_column Troubleshoot Column Chromatography (e.g., change solvent system) decision_pure->troubleshoot_column No (from column) troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent) decision_pure->troubleshoot_recrystallization No (from recrystallization) troubleshoot_column->column_chromatography troubleshoot_recrystallization->recrystallization Vilsmeier_Haack_Impurities starting_material Ethyl 4,6-dichloro- 1H-indole-2-carboxylate reaction Vilsmeier-Haack Formylation starting_material->reaction vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->reaction product Desired Product: Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate reaction->product unreacted_sm Unreacted Starting Material reaction->unreacted_sm n_formyl N-Formylated Byproduct reaction->n_formyl other_impurities Other Impurities reaction->other_impurities

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, along with troubleshooting for common issues encountered during its handling and use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific stability data for this compound is not extensively published, based on structurally related compounds such as ethyl 4,6-dichloro-1H-indole-2-carboxylate, the recommended storage condition is refrigeration at 0-8°C[1]. For long-term storage, maintaining a dry and inert atmosphere is advisable.

Q2: How should I handle this compound in the laboratory?

Handle this compound in a well-ventilated area, preferably within a fume hood.[2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[2][3]

Q3: Is this compound sensitive to light or air?

Many indole derivatives can be sensitive to light and air, leading to degradation over time.[4] While specific data for this compound is unavailable, it is prudent to store it in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.[4][5]

Q4: What are potential signs of degradation?

Degradation of the compound may be indicated by a change in color (e.g., from a pale yellow solid to a darker shade), a change in physical form, or the appearance of impurities in analytical tests such as HPLC or NMR.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage.Verify the storage conditions. If not stored at 0-8°C and protected from light and air, obtain a new batch of the compound. Run an analytical check (e.g., HPLC, NMR) on the existing stock to assess purity.
Contamination.Ensure all glassware and solvents are clean and dry before use. Use high-purity solvents and reagents for your reactions.
Compound appears discolored or clumpy Absorption of moisture or degradation from exposure to air/light.Discard the discolored material. For future use, ensure the container is tightly sealed and consider storing it in a desiccator. If light sensitivity is suspected, use an amber vial or wrap the container in aluminum foil.
Inconsistent analytical data (e.g., new peaks in HPLC/NMR) Presence of degradation products or impurities.Attempt to purify a small sample of the compound (e.g., by recrystallization or column chromatography) and re-analyze. Compare the data with the reference spectra if available. Consider potential degradation pathways such as oxidation of the aldehyde or hydrolysis of the ester.

Storage Conditions Summary

Parameter Recommended Condition Rationale
Temperature 0-8°CBased on data for the related compound, ethyl 4,6-dichloro-1H-indole-2-carboxylate, to slow down potential degradation processes[1].
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation, particularly of the indole ring and the formyl group[4][5].
Light Protect from light (use opaque containers)To prevent photochemical degradation, a common issue with indole derivatives[4][5].
Moisture Store in a dry environment (desiccator recommended)To prevent hydrolysis of the ethyl ester functionality and degradation from moisture.
Container Tightly sealed containerTo prevent exposure to air and moisture[2][5].

Experimental Protocols

Protocol 1: Small-Scale Purity Check by Thin Layer Chromatography (TLC)

  • Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light (254 nm). A single spot indicates high purity, while multiple spots suggest the presence of impurities or degradation products.

Protocol 2: Assessment of Compound Stability

  • Initial Analysis: Perform an initial analysis of a fresh sample of the compound using HPLC to determine its initial purity and retention time.

  • Stress Conditions: Subject aliquots of the compound to various stress conditions (e.g., elevated temperature, exposure to light, high humidity) for a defined period.

  • Analysis of Stressed Samples: After the stress period, dissolve the samples in a suitable solvent and analyze them by HPLC.

  • Comparison: Compare the chromatograms of the stressed samples with the initial analysis. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Rectify Storage (Store at 0-8°C, inert atm, dark) storage_ok->improper_storage No analytical_check Perform Analytical Check (HPLC, NMR, TLC) storage_ok->analytical_check Yes improper_storage->analytical_check purity_ok Compound Pure? analytical_check->purity_ok impure Action: Purify Compound or Use New Batch purity_ok->impure No investigate_protocol Investigate Experimental Protocol (Reagents, Solvents, Conditions) purity_ok->investigate_protocol Yes end_resolve End: Issue Resolved impure->end_resolve investigate_protocol->end_resolve end_unresolved End: Contact Technical Support with Data

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Troubleshooting NMR Spectrum Interpretation for Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to assist in the interpretation and troubleshooting of Nuclear Magnetic Resonance (NMR) spectra for this compound.

Predicted NMR Spectral Data

To aid in the analysis of your experimental data, the following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from analogous compounds, including ethyl 4,6-dichloro-1H-indole-2-carboxylate and 3-formylindole derivatives. The actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH (H1)9.0 - 12.5broad singlet-
CHO (H3a)10.1 - 10.5singlet-
H57.3 - 7.5doublet~1.5-2.0 (⁴J)
H77.1 - 7.3doublet~1.5-2.0 (⁴J)
OCH₂CH₃4.4 - 4.6quartet~7.1
OCH₂CH₃1.4 - 1.6triplet~7.1

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)160 - 163
C=O (aldehyde)184 - 186
C4, C6128 - 132
C7a136 - 138
C2130 - 133
C3a124 - 127
C5122 - 125
C7112 - 115
C3118 - 121
OCH₂CH₃61 - 63
OCH₂CH₃14 - 15

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the acquisition and interpretation of the NMR spectrum for this compound.

Question 1: The chemical shift of the NH proton is different from the predicted value, or the peak is very broad/not visible. What is happening?

Answer:

The chemical shift and appearance of the indole NH proton are highly sensitive to experimental conditions.[1] Several factors can influence its position and shape:

  • Solvent Effects: The choice of NMR solvent significantly impacts the chemical shift of the NH proton due to differences in hydrogen bonding.[2] In aprotic solvents like CDCl₃, the shift can be in the range of 8.0-9.5 ppm, while in hydrogen-bond accepting solvents like DMSO-d₆, it can shift downfield to 11.0-12.5 ppm.

  • Concentration: The chemical shift of the NH proton can vary with sample concentration due to changes in intermolecular hydrogen bonding.

  • Residual Water: Traces of water in the deuterated solvent can lead to proton exchange, causing the NH peak to broaden or even disappear.[3] To confirm this, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the NH signal should diminish or disappear.[3]

  • Temperature: Temperature can affect the rate of proton exchange and intermolecular interactions, leading to changes in the chemical shift and peak shape.

Question 2: I am observing more signals in my spectrum than expected. What could be the cause?

Answer:

The presence of extra signals in your NMR spectrum is a common issue and can often be attributed to one of the following:

  • Impurities: The most frequent reason for unexpected signals is the presence of impurities.[2] These could be residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane), unreacted starting materials, or byproducts from the synthesis. You can consult tables of common NMR solvent impurities to identify these peaks.[4]

  • Rotamers: While less common for this specific molecule, some compounds can exist as rotational isomers (rotamers) that interconvert slowly on the NMR timescale, giving rise to two sets of peaks.[3] Acquiring the spectrum at a higher temperature might cause these signals to coalesce into a single set of averaged peaks.[3]

  • Sample Degradation: The compound may have degraded if not handled or stored properly.

Question 3: The aromatic protons at positions 5 and 7 are not showing the expected splitting pattern. Why?

Answer:

The protons at positions 5 and 7 in the 4,6-dichloro-substituted indole ring are expected to show long-range coupling (⁴J), which is typically small (around 1-3 Hz).[5] Several factors could obscure this splitting:

  • Poor Resolution: The instrument may need to be shimmed to improve the magnetic field homogeneity.

  • Peak Broadening: The peaks may be broadened due to low sample concentration, the presence of paramagnetic impurities, or if the sample is not fully dissolved.[2][3]

  • Overlapping Signals: In some cases, the signals for H5 and H7 may be very close in chemical shift, making it difficult to resolve the fine splitting. Changing the NMR solvent might help to separate these signals.[3]

Question 4: The integration of my peaks does not match the expected proton ratios. What should I do?

Answer:

Inaccurate integration can be due to several factors:

  • Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is corrected.

  • Signal Overlap: If peaks are overlapping, their integrations will be combined.

  • Broad Peaks: Very broad peaks, like the NH proton, can be difficult to integrate accurately.

  • Saturation: If the relaxation delay (d1) is too short, signals for protons with long relaxation times may be partially saturated, leading to lower than expected integration values.

Experimental Protocols

Standard NMR Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, sonicate the sample for 1-2 minutes to ensure complete dissolution.[2]

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Analysis: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer for analysis.

Visualizations

Troubleshooting Workflow for NMR Spectrum Interpretation

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the interpretation of an NMR spectrum.

NMR_Troubleshooting_Workflow start Start: Acquire NMR Spectrum check_peaks Check for Expected Number of Peaks start->check_peaks too_many Too Many Peaks? check_peaks->too_many Yes too_few Too Few Peaks? check_peaks->too_few No impurity Identify Impurities (Solvent, Starting Material) too_many->impurity Yes check_shifts Check Chemical Shifts too_many->check_shifts No overlap Check for Signal Overlap too_few->overlap Yes too_few->check_shifts No rotamers Consider Rotamers/Tautomers impurity->rotamers rotamers->check_shifts exchange Check for Exchangeable Protons (e.g., NH) overlap->exchange exchange->check_shifts incorrect_shifts Incorrect Chemical Shifts? check_shifts->incorrect_shifts solvent_effect Consider Solvent Effects incorrect_shifts->solvent_effect Yes check_splitting Check Splitting Patterns incorrect_shifts->check_splitting No concentration_effect Consider Concentration Effects solvent_effect->concentration_effect concentration_effect->check_splitting incorrect_splitting Incorrect Splitting? check_splitting->incorrect_splitting poor_resolution Improve Resolution (Shimming) incorrect_splitting->poor_resolution Yes check_integration Check Integration incorrect_splitting->check_integration No second_order Consider Second-Order Effects poor_resolution->second_order second_order->check_integration incorrect_integration Incorrect Integration? check_integration->incorrect_integration phasing Check Phasing and Baseline incorrect_integration->phasing Yes end Spectrum Interpreted incorrect_integration->end No saturation Check for Saturation (Increase d1) phasing->saturation saturation->end

A logical workflow for troubleshooting NMR spectra.

References

Technical Support Center: Optimization of Indole Formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for indole formylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for indole formylation?

A1: The most prevalent methods for introducing a formyl group onto an indole ring are the Vilsmeier-Haack reaction, the Duff reaction, and several newer catalytic methods. The Vilsmeier-Haack reaction is widely used due to its versatility and effectiveness, typically yielding indole-3-carboxaldehydes.[1] The Duff reaction utilizes hexamethylenetetramine (HMT) and is noted for its operational simplicity, though it may result in lower yields compared to the Vilsmeier-Haack method.[2][3] More recent developments include iron-catalyzed, boron-catalyzed, and visible-light-promoted formylations, which offer greener and milder alternatives.[4][5][6]

Q2: Which formylation method is most likely to produce byproducts?

A2: The Vilsmeier-Haack reaction, while highly effective, is the most commonly reported method to produce a 3-cyanoindole byproduct.[7] This side reaction can complicate purification and reduce the overall yield of the desired 3-formylindole.[7]

Q3: How do I choose the right formylation method for my specific indole substrate?

A3: The choice of method depends on the substrate's reactivity, the presence of other functional groups, and the desired scale of the reaction. For electron-rich and simple indoles, the Vilsmeier-Haack reaction is often a robust choice.[8] For substrates with sensitive functional groups that might not tolerate harsh acidic conditions, newer methods like visible-light-promoted formylation using eosin Y as a photoredox catalyst may be preferable due to their mild reaction conditions.[4] If steric hindrance is a concern, optimizing reagent stoichiometry and reaction temperature is crucial, regardless of the method.[9]

Q4: What is the likely mechanism for the formation of the 3-cyanoindole byproduct in the Vilsmeier-Haack reaction?

A4: The formation of 3-cyanoindole is believed to occur after the initial formation of 3-formylindole.[7] The process involves a subsequent reaction, potentially facilitated by nitrogen-containing impurities or specific work-up conditions, which converts the formyl group into a nitrile group.[7]

Q5: Are there alternative formylation methods that are less likely to produce the 3-cyanoindole byproduct?

A5: Yes, alternative methods can be considered. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, is one option.[2][10] Additionally, modern catalytic methods, such as the iron-catalyzed C3-formylation using formaldehyde and aqueous ammonia, provide greener alternatives that may avoid the specific conditions leading to cyano-byproduct formation.[6] A visible-light-mediated approach using eosin Y and tetramethylethylenediamine (TMEDA) also offers a mild and efficient alternative.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am experiencing very low or no yield of my desired formylated indole. What are the potential causes and solutions?

A: Low product yield is a common issue that can be addressed by systematically evaluating your experimental setup and conditions.[11]

Potential Causes & Recommended Solutions:

  • Poor Quality or Wet Reagents: Many formylating reagents are sensitive to moisture.[12] For the Vilsmeier-Haack reaction, ensure that N,N-dimethylformamide (DMF) is anhydrous and free of decomposition products like dimethylamine.[7][12] Always use high-purity, anhydrous solvents and freshly distilled reagents where applicable.[7]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical.[9] Some reactions require heating to proceed, while others need cooling to prevent side reactions.[12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid degradation of the product with prolonged heating.[7]

  • Inappropriate Work-up Conditions: In the Vilsmeier-Haack reaction, the final step is the hydrolysis of an iminium salt intermediate.[8] Incomplete hydrolysis will lower the yield.[12] Ensure the reaction is properly quenched, typically with ice-cold water or a saturated sodium bicarbonate solution, to facilitate the complete conversion to the aldehyde.[7]

  • Atmospheric Moisture: If the reaction is sensitive to moisture, conduct it under a dry, inert atmosphere such as nitrogen or argon.[7][11]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the indole ring, such as a tosyl group on the nitrogen, can deactivate the ring and inhibit the formylation process.[5]

Issue 2: Significant Byproduct Formation

Q: My reaction is producing significant amounts of side products, such as 3-cyanoindole or di-formylated compounds. How can I improve selectivity?

A: Side product formation can often be minimized by carefully controlling reaction conditions and reagent purity.

Potential Causes & Recommended Solutions:

  • Formation of 3-Cyanoindole (Vilsmeier-Haack):

    • Cause: Presence of nitrogen-containing impurities in reagents or reaction with atmospheric moisture.[7]

    • Solution: Use high-purity, anhydrous DMF and other reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[7] Optimize temperature and time, as high temperatures or prolonged reaction can favor byproduct formation.[7] During work-up, quench with ice-cold water or sodium bicarbonate solution instead of ammonia-based agents.[7]

  • Di-formylation or Polymerization:

    • Cause: Highly reactive substrates or harsh reaction conditions can lead to multiple formylations or polymerization, particularly with phenolic substrates.[12]

    • Solution: Adjust the stoichiometry by reducing the amount of the formylating agent.[12] Lowering the reaction temperature can also improve selectivity by favoring the kinetic product.[11] Keep the reaction time to a minimum to avoid polymerization.[12]

  • Formation of Tris(indolyl)methane (TIM):

    • Cause: In some boron-catalyzed formylations using trimethyl orthoformate (TMOF), TIM can be a major byproduct if conditions are not optimized.[5]

    • Solution: The choice of catalyst and stoichiometry is critical. Using BF₃·OEt₂ as a stoichiometric catalyst under neat conditions has been shown to favor the desired formylation product over TIM formation.[5]

Issue 3: Difficulty in Product Purification

Q: I am having trouble separating my desired formylated indole from starting materials or byproducts. What purification strategies can I use?

A: Purification challenges often arise when the product has similar polarity to impurities.

Potential Causes & Recommended Solutions:

  • Similar Polarities of Product and Byproducts: The 3-formylindole and the 3-cyanoindole byproduct can have similar polarities, making separation difficult.[7]

    • Solution: Utilize column chromatography with a carefully selected and optimized solvent system, such as a gradient of ethyl acetate in hexane.[7] Recrystallization can also be a highly effective method for purifying the final product.[7]

  • Difficulty Removing Catalysts:

    • Solution: For solid or heterogeneous catalysts, filtration is typically sufficient.[12] For soluble catalysts, a proper aqueous work-up followed by chromatographic purification may be necessary to ensure complete removal.[12]

Quantitative Data Presentation

Table 1: Vilsmeier-Haack Formylation of Substituted Indoles
Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)[2]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85892[1]
2,3-DimethylindolePOCl₃, DMF98-100630.4 (1-formyl)[2]
Table 2: Duff Reaction Formylation of Indoles in Acetic Acid
Indole DerivativeReagentsYield (%)Reference
IndoleHMT, AcOH25[2]
2-MethylindoleHMT, AcOH74[2]

Experimental Protocols

Key Experiment: The Vilsmeier-Haack Reaction for Indole-3-carboxaldehyde

This protocol provides a representative procedure for the formylation of indole using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

1. Formation of the Vilsmeier Reagent:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

  • After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.[7]

2. Formylation Reaction:

  • Dissolve indole (1 equivalent) in a minimal amount of an anhydrous solvent like DCM or DMF.[7]

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

3. Work-up and Isolation:

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice with vigorous stirring.[7]

  • Slowly neutralize the mixture to a pH of 7-8 by adding a saturated sodium bicarbonate solution or 1 M NaOH solution.[7][13]

  • Extract the product from the aqueous layer using an organic solvent such as ethyl acetate (3 x 50 mL).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure indole-3-carboxaldehyde.[7]

Visualizations

experimental_workflow reagents Reagent Preparation (Anhydrous Solvents, Fresh Reagents) vilsmeier Vilsmeier Reagent Formation (e.g., POCl₃ + DMF @ 0°C) reagents->vilsmeier Step 1 formylation Formylation Reaction (Indole Addition, Temp Control) vilsmeier->formylation Step 2 monitoring Reaction Monitoring (TLC / LC-MS) formylation->monitoring Continuous workup Work-up & Quenching (Ice Water, NaHCO₃) monitoring->workup Reaction Complete extraction Extraction (Organic Solvent) workup->extraction Step 3 purification Purification (Chromatography / Recrystallization) extraction->purification Step 4 product Final Product (Indole-3-carboxaldehyde) purification->product Step 5

Caption: General experimental workflow for Vilsmeier-Haack indole formylation.

troubleshooting_flowchart start Problem Encountered low_yield Low / No Yield start->low_yield side_products Side Products Observed start->side_products check_reagents Check Reagent Quality (Purity, Anhydrous?) low_yield->check_reagents Cause? check_conditions Optimize Conditions (Temp, Time) low_yield->check_conditions Cause? check_atmosphere Use Inert Atmosphere (N₂ / Ar) low_yield->check_atmosphere Cause? cyano 3-Cyanoindole Formed? side_products->cyano Type? poly Poly-formylation? side_products->poly Type? sol_reagents Solution: Use high-purity, dry reagents. check_reagents->sol_reagents sol_conditions Solution: Monitor via TLC to find optimum. check_conditions->sol_conditions sol_atmosphere Solution: Exclude atmospheric moisture. check_atmosphere->sol_atmosphere sol_cyano Solution: Inert atmosphere, pure DMF, non-ammonia work-up. cyano->sol_cyano sol_poly Solution: Adjust stoichiometry, lower temperature. poly->sol_poly

Caption: Troubleshooting decision tree for common indole formylation issues.

References

handling and safety precautions for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

This guide provides essential safety, handling, and experimental information for researchers, scientists, and drug development professionals working with this compound (CAS No: 153435-96-2).

Safety and Handling: Frequently Asked Questions

Q1: What are the primary hazards associated with this compound? A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1]

Q2: What personal protective equipment (PPE) is required when handling this chemical? A2: Always wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1][3]

  • Hand Protection: Handle with impervious chemical-resistant gloves. Gloves must be inspected before use.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a particle respirator.[3]

Q3: What are the proper storage conditions for this compound? A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] For long-term stability, refrigeration at 0-8°C is recommended.[6]

Q4: What should I do in case of accidental exposure? A4: Follow these first-aid measures and seek medical attention:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1][5]

  • Skin Contact: Immediately wash off with soap and plenty of water.[1][7] Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do so.[1][7]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Q5: How should I handle a spill of this material? A5: For minor spills, wear appropriate PPE, sweep up the solid material without creating dust, and place it in a suitable, closed container for disposal.[1][4] Ensure the area is well-ventilated. Avoid letting the product enter drains.[1][7]

Chemical and Physical Properties

The quantitative data for this compound is summarized below.

PropertyValueReference
CAS Number 153435-96-2[8][9][10]
Molecular Formula C₁₂H₉Cl₂NO₃[6]
Molecular Weight 286.11 g/mol
Appearance Pale yellow solid[6]
Melting Point 181 - 191 °C[6]
Boiling Point 485.1°C at 760 mmHg
Density 1.491 g/cm³
Storage Temperature 0 - 8 °C[6]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[5]

Experimental Protocols

Methodology: Synthesis via Vilsmeier-Haack Formylation

This protocol describes a general method for the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate derivatives, which can be adapted for the 4,6-dichloro analog. The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring, such as an indole.[11]

Materials:

  • Ethyl 4,6-dichloro-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Appropriate workup reagents (e.g., sodium acetate, water, ice)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring while maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: Dissolve the starting material, ethyl 4,6-dichloro-1H-indole-2-carboxylate, in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath. Carefully pour the mixture onto crushed ice containing a base such as sodium acetate or sodium hydroxide solution to neutralize the acid and hydrolyze the intermediate.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]

Troubleshooting Guides

Q1: My reaction yield is very low. What are the possible causes? A1: Low yields can result from several factors:

  • Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is fresh. Moisture can decompose the Vilsmeier reagent.

  • Incorrect Temperature: The temperature for both the reagent formation and the reaction itself is critical. Ensure proper cooling during reagent preparation and controlled heating during the reaction.[12]

  • Incomplete Reaction: The reaction may require longer heating times or a higher temperature. Monitor closely with TLC to confirm completion.[12]

Q2: I am observing unexpected side products, such as additional chlorinated impurities. Why is this happening? A2: The formation of abnormal products, such as unexpected chlorinated indoles, can sometimes occur during indole synthesis, particularly when using strong acids or certain chlorinated solvents under harsh conditions.[12] Although this protocol uses POCl₃, ensure your workup and purification steps do not introduce other reactive species. Use non-chlorinated solvents for extraction and chromatography where possible.

Q3: The final product appears degraded or discolored. How can I prevent this? A3: The indole nucleus can be sensitive to harsh acidic or basic conditions, especially at high temperatures.[12] During the workup, ensure that neutralization is performed carefully at low temperatures. Overheating during solvent removal or purification can also lead to degradation. Store the final product in a cool, dark, and dry place to maintain its stability.[12]

Q4: The reaction is stalled and not proceeding to completion. What can I do? A4: If the reaction has stalled, consider the following:

  • Catalyst/Reagent Stoichiometry: Verify the molar ratios of your starting material to the Vilsmeier reagent. An insufficient amount of the formylating agent will result in an incomplete reaction.

  • Activation: The indole substrate may not be sufficiently activated. While the 4,6-dichloro groups are deactivating, the indole nitrogen should still allow for formylation at the 3-position. Ensure there are no other strongly deactivating groups present as impurities.

Visualized Workflow

Spill_Response_Workflow start Spill Detected assess Assess Situation (Size & Hazard) start->assess is_major Major Spill? assess->is_major evacuate Evacuate Area Alert Others report Report Incident (Follow Lab Protocol) evacuate->report ppe Don PPE (Gloves, Goggles, Lab Coat) contain Contain Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill (Sweep solid material) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (In labeled, sealed container) decontaminate->dispose dispose->report is_major->evacuate Yes is_major->ppe No (Minor Spill)

References

Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer indole synthesis failing or resulting in a low yield?

Several factors can contribute to the failure or low yield of a Fischer indole synthesis.[1] Low yields are often a result of substrate decomposition, competing side reactions, or incomplete conversion.[2] Key areas to investigate include:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[1] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[2]

  • Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][3]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1][2]

  • Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ is advisable.[2]

  • Reaction Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[2]

Q2: I am observing the formation of multiple isomers in my Fischer indole synthesis. How can I improve regioselectivity?

The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[2] To influence the regioselectivity, consider the following:

  • Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.[2]

  • Reaction Conditions: Adjusting the reaction temperature, solvent, and the acidity of the medium can sometimes influence the ratio of regioisomers.[2][4]

Q3: My Bischler-Möhlau synthesis is giving a low yield and a mixture of products. What are the common pitfalls?

The Bischler-Möhlau synthesis is known for sometimes harsh reaction conditions, which can lead to poor yields and unpredictable regioselectivity.[1][5] This reaction involves the acid-mediated cyclization of α-arylamino-ketones, and is sensitive to the substrates and conditions used.[6][7] Low yields and product mixtures are common challenges.[5]

Q4: What are the key challenges in performing a Larock indole synthesis?

The Larock indole synthesis, a palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne, is a versatile method for preparing 2,3-disubstituted indoles.[8] However, challenges can arise from:

  • Substrate Scope: The reaction can be limited by steric and electronic factors of the substrates.[9][10]

  • Catalyst and Ligand Choice: The original ligandless conditions worked well for o-iodoanilines, but o-bromoanilines often require an electron-donating phosphine ligand to facilitate oxidative addition, which in turn might slow down other steps.[11]

  • Reaction Conditions: Elevated temperatures are sometimes required, which can lead to side reactions, especially with complex substrates.[11]

Q5: Purification of my substituted indole is proving difficult. What strategies can I employ?

Purification of indoles can be challenging due to the presence of polar byproducts, tar, and closely related impurities.[1][2] Common purification strategies include:

  • Column Chromatography: This is a widely used method. The choice of solvent system is critical, and gradient elutions may be necessary.[1] For acid-sensitive indoles, deactivating the silica gel with triethylamine or using alumina can prevent degradation.[12]

  • Recrystallization: This can be an effective technique for obtaining high-purity solid indoles, although it may lead to lower recovery.[1][12]

  • Acid-Base Extraction: This is useful for removing unreacted basic starting materials like hydrazines but is generally not sufficient for complete purification of the indole product.[12]

Q6: When should I use a protecting group for the indole nitrogen?

A protecting group for the indole nitrogen is necessary when subsequent reaction conditions could lead to undesired reactions at the N-H position.[13] For example, during N-allylation of a substituted indole, protecting another nucleophilic group on the molecule, such as an amino group, is crucial to ensure selective allylation at the indole nitrogen.[13] Electron-withdrawing protecting groups like sulfonyl or carbonyl groups can affect the reactivity of the indole ring.[14] Alkyl-based protecting groups that can be removed under specific conditions, such as the 2-phenylsulfonylethyl group, can be advantageous.[14][15]

Troubleshooting Guides

Fischer Indole Synthesis: Low Yield and Byproduct Formation
Observed Issue Potential Cause Recommended Solution Typical Yield Range (Illustrative)
Low to no product, significant starting material remaining Incomplete reaction due to mild conditions.Gradually increase reaction temperature and/or use a stronger acid catalyst like polyphosphoric acid (PPA).[2]10-40%
Low yield with significant tar/polymer formation Reaction conditions are too harsh, causing decomposition.[2]Decrease reaction temperature, use a milder acid catalyst (e.g., acetic acid), or shorten the reaction time.[16]<30%
Formation of aniline and other cleavage byproducts Electron-donating groups on the carbonyl component stabilizing the intermediate, favoring N-N bond cleavage.[1][3]Use milder reaction conditions. If the problem persists, consider an alternative synthetic route.[2]20-50%
Mixture of regioisomers Use of an unsymmetrical ketone.[2][4]Attempt to influence selectivity by modifying temperature and solvent. Chromatographic separation of isomers will likely be necessary.[2][16]Variable
Bischler-Möhlau Indole Synthesis: Poor Yields and Regioselectivity
Observed Issue Potential Cause Recommended Solution Typical Yield Range (Illustrative)
Low product yield Harsh reaction conditions (high temperatures, long reaction times).[1][6]Explore microwave-assisted synthesis to potentially reduce reaction times and improve yields.[5]30-60%
Unpredictable regiochemistry Complex mechanistic pathways leading to different isomers.[5]Modifications to reaction conditions, such as temperature and heating method (conventional vs. microwave), can influence the product distribution.[5]Variable
Larock Indole Synthesis: Catalyst and Substrate Issues
Observed Issue Potential Cause Recommended Solution Typical Yield Range (Illustrative)
Poor reactivity with o-bromoanilines Slow rate of oxidative addition with ligandless palladium catalysts.[11]Employ an electron-donating phosphine ligand, such as P(tBu)3, to facilitate the reaction at lower temperatures.[11]60-90%
Side reactions with complex substrates High reaction temperatures required for less reactive substrates.[11]Utilize a more active catalyst system that allows for lower reaction temperatures.[11]50-80%

Experimental Protocols

General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound (aldehyde or ketone) in a suitable solvent such as ethanol. Stir the mixture, often at room temperature, until the hydrazone precipitates or TLC analysis indicates complete formation.

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture.[17]

  • Heating: Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring. The optimal temperature and time depend on the specific substrates and catalyst used.[17]

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[17]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final substituted indole.[17]

Visualizations

Fischer_Indole_Synthesis_Workflow start Start: Arylhydrazine + Carbonyl Compound hydrazone Hydrazone Formation (in situ or isolated) start->hydrazone cyclization Acid-Catalyzed Cyclization (e.g., PPA, ZnCl2) hydrazone->cyclization workup Reaction Workup (Neutralization, Extraction) cyclization->workup purification Purification (Chromatography/Recrystallization) workup->purification product Substituted Indole purification->product

Caption: General experimental workflow for the Fischer indole synthesis.

Indole_Synthesis_Troubleshooting cluster_fischer Fischer Indole Synthesis cluster_bischler Bischler-Möhlau Synthesis cluster_larock Larock Indole Synthesis Low Yield Low Yield Inappropriate Catalyst Inappropriate Catalyst Low Yield->Inappropriate Catalyst Harsh Conditions Harsh Conditions Low Yield->Harsh Conditions Unstable Intermediates Unstable Intermediates Low Yield->Unstable Intermediates Byproducts Byproducts N-N Bond Cleavage N-N Bond Cleavage Byproducts->N-N Bond Cleavage Tar Formation Tar Formation Byproducts->Tar Formation Regioisomers Regioisomers Unsymmetrical Ketone Unsymmetrical Ketone Regioisomers->Unsymmetrical Ketone Poor Yield Poor Yield Poor Yield->Harsh Conditions Product Mixture Product Mixture Regioselectivity Issues Regioselectivity Issues Product Mixture->Regioselectivity Issues Catalyst Inactivity Catalyst Inactivity Sub-optimal Ligand Sub-optimal Ligand Catalyst Inactivity->Sub-optimal Ligand Substrate Limitations Substrate Limitations Steric Hindrance Steric Hindrance Substrate Limitations->Steric Hindrance Electronic Effects Electronic Effects Substrate Limitations->Electronic Effects

References

Technical Support Center: Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common method for the synthesis of this compound?

The most common and effective method for the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate to produce the desired 3-formyl derivative is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic compounds such as indoles.

Q2: What are the potential side reactions and byproducts I should be aware of?

Due to the electron-withdrawing nature of the dichloro and ethyl carboxylate substituents on the indole ring, the starting material is less reactive than unsubstituted indole. This can influence the byproduct profile. Potential side reactions and byproducts include:

  • Incomplete reaction: Unreacted starting material, ethyl 4,6-dichloro-1H-indole-2-carboxylate, is a common impurity if the reaction is not driven to completion.

  • Formation of N-formylated byproduct: While formylation typically occurs at the C3 position of the indole, under certain conditions, N-formylation can occur, leading to the formation of ethyl 1-formyl-4,6-dichloro-1H-indole-2-carboxylate.

  • Formation of dimers or trimers: Indole derivatives can sometimes undergo self-condensation reactions, especially under acidic conditions, leading to the formation of colored dimeric or trimeric impurities.

  • Hydrolysis of the ester: If the work-up conditions are too harsh (e.g., strongly acidic or basic), the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and major byproducts. The spots can be visualized under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction due to insufficient Vilsmeier reagent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Decomposition of the product during work-up.1. Increase the molar ratio of POCl₃ and DMF. 2. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC. 3. Extend the reaction time, monitoring by TLC until the starting material is consumed. 4. Use a mild aqueous work-up, for example, pouring the reaction mixture onto crushed ice followed by neutralization with a weak base like sodium bicarbonate.
Presence of a significant amount of unreacted starting material 1. Insufficient Vilsmeier reagent. 2. Low reaction temperature or short reaction time. 3. Poor quality of reagents (POCl₃ or DMF).1. Use a higher excess of the Vilsmeier reagent. 2. Increase the reaction temperature and/or time. 3. Use freshly distilled POCl₃ and anhydrous DMF.
Formation of a colored, insoluble material 1. Formation of polymeric or dimeric/trimeric byproducts. 2. Reaction temperature is too high.1. Filter the reaction mixture before work-up. 2. Maintain a lower reaction temperature. Consider adding the indole substrate to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C).
Product is difficult to purify 1. Presence of byproducts with similar polarity to the product. 2. Oily product that is difficult to crystallize.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a gradient elution. 2. Try different solvents or solvent mixtures for recrystallization. If the product remains an oil, purification by column chromatography is recommended.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions. This data is for illustrative purposes to guide optimization.

Entry Equivalents of POCl₃ Temperature (°C) Time (h) Yield of Product (%) Unreacted Starting Material (%) Other Byproducts (%)
11.2254652510
21.525478157
31.540485510
42.040690<28

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 4,6-dichloro-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 - 2.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.

Analytical Methods
  • Thin-Layer Chromatography (TLC):

    • Stationary phase: Silica gel 60 F₂₅₄

    • Mobile phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)

    • Visualization: UV light (254 nm)

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV at 254 nm and 280 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure of the product and identify any impurities.

  • Mass Spectrometry (MS):

    • LC-MS or GC-MS can be used to determine the molecular weight of the product and identify byproducts.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Main Product cluster_byproduct Potential Byproducts Indole Ethyl 4,6-dichloro- 1H-indole-2-carboxylate Product Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Indole->Product Vilsmeier-Haack Reaction Unreacted Unreacted Starting Material Indole->Unreacted N_formyl N-formylated Indole Indole->N_formyl Dimer Dimers/Trimers Indole->Dimer Reagents POCl3 + DMF Vilsmeier Vilsmeier Reagent Reagents->Vilsmeier Formation Vilsmeier->Product

Caption: Reaction pathway for the synthesis and potential byproducts.

Experimental_Workflow Start Start: Reagents Reaction Vilsmeier-Haack Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Analysis TLC, HPLC, NMR, MS Purification->Analysis Product Pure Product Analysis->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product? Check_TLC Analyze crude mixture by TLC/HPLC Start->Check_TLC High_SM High amount of Starting Material? Check_TLC->High_SM Increase_Reagent Increase Vilsmeier reagent / time / temp High_SM->Increase_Reagent Yes Colored_Imp Colored Impurities? High_SM->Colored_Imp No Success Problem Solved Increase_Reagent->Success Lower_Temp Lower reaction temperature Colored_Imp->Lower_Temp Yes Purification_Issue Difficulty in Purification? Colored_Imp->Purification_Issue No Lower_Temp->Success Optimize_Chroma Optimize chromatography conditions Purification_Issue->Optimize_Chroma Yes Purification_Issue->Success No Optimize_Chroma->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Technical Support Center: Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under normal storage conditions?

A1: When stored in a cool, dry, and dark place, this compound is expected to be stable. However, as with many complex organic molecules, exposure to light, heat, and humidity can lead to degradation over time. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are the likely functional groups susceptible to degradation in this molecule?

A2: Several functional groups in this compound could be susceptible to degradation under stress conditions:

  • Ester Group (-COOCH₂CH₃): Susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

  • Aldehyde Group (-CHO): Can be oxidized to a carboxylic acid or reduced to an alcohol. It can also participate in condensation reactions.

  • Indole Ring: The indole nucleus itself can be susceptible to oxidation. The N-H proton can be abstracted under basic conditions, potentially leading to further reactions.

  • Chloro Substituents (-Cl): Generally stable, but under harsh conditions, nucleophilic substitution could occur.

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a compound under more severe conditions than it would typically encounter during its shelf life.[1][2][3] These studies are crucial for:

  • Identifying potential degradation products.[1]

  • Understanding the degradation pathways.[2][3]

  • Assessing the intrinsic stability of the molecule.[1][2]

  • Developing and validating stability-indicating analytical methods.[2]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Check the pH of your assay buffer. The ester group is prone to hydrolysis at acidic or basic pH.

    • Analyze the compound in the buffer over time. Use a stability-indicating method like HPLC to monitor the concentration of the parent compound and the appearance of any degradation products.

    • Prepare fresh solutions. Avoid using stock solutions that have been stored for extended periods, especially if not protected from light and stored at the appropriate temperature.

Issue 2: Appearance of unknown peaks in HPLC analysis of a stored sample.

  • Possible Cause: The compound has degraded during storage.

  • Troubleshooting Steps:

    • Review storage conditions. Ensure the compound was stored in a cool, dark, and dry environment.

    • Characterize the new peaks. If possible, use techniques like LC-MS or NMR to identify the structure of the degradation products. This can provide insight into the degradation pathway.

    • Perform a forced degradation study. This can help to intentionally generate the degradation products and confirm their identity.

Issue 3: The compound appears discolored.

  • Possible Cause: Photodegradation or oxidation.

  • Troubleshooting Steps:

    • Protect from light. Store the compound in an amber vial or a container wrapped in aluminum foil.

    • Store under an inert atmosphere. Purge the container with an inert gas like argon or nitrogen to minimize oxidation.

    • Analyze the discolored sample. Use analytical techniques to determine if degradation has occurred and to what extent.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Acidic Hydrolysis

  • Methodology:

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Heat the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

2. Basic Hydrolysis

  • Methodology:

    • Prepare a solution of the compound as described in the acidic hydrolysis protocol.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40 °C).

    • Withdraw and neutralize samples with 0.1 M HCl at various time points.

    • Analyze the samples by HPLC.

3. Oxidative Degradation

  • Methodology:

    • Prepare a solution of the compound.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at various time points.

    • Quench the reaction if necessary (e.g., by adding sodium bisulfite).

    • Analyze the samples by HPLC.

4. Photolytic Degradation

  • Methodology:

    • Prepare a solution of the compound and a solid sample.

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep a control sample in the dark at the same temperature.

    • Analyze the samples at appropriate time intervals.

5. Thermal Degradation

  • Methodology:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., at 60 °C, 80 °C, or higher if the compound is very stable).

    • Withdraw samples at various time points.

    • Prepare solutions of the samples and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of DegradantsArea of Major Degradant (%)
0.1 M HCl (60 °C)0
2
4
8
12
24
0.1 M NaOH (40 °C)0
2
4
8
12
24
3% H₂O₂ (RT)0
2
4
8
12
24
Photolytic (ICH Q1B)-
Thermal (80 °C)0
24
48
72

Visualizations

Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base Basic Hydrolysis (e.g., 0.1M NaOH, 40°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples Thermal Thermal (e.g., 80°C) Thermal->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Pathway Degradation Pathway Elucidation HPLC->Pathway Stability Intrinsic Stability Profile HPLC->Stability Method Validated Stability- Indicating Method HPLC->Method NMR NMR for Structure Elucidation LCMS->NMR Confirm Structure LCMS->Pathway NMR->Pathway API Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate API->Acid Expose API to API->Base Expose API to API->Oxidation Expose API to API->Photo Expose API to API->Thermal Expose API to

Caption: Workflow for a forced degradation study.

Putative_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Acid_Product 4,6-dichloro-3-formyl- 1H-indole-2-carboxylic acid Parent->Acid_Product Acidic or Basic Hydrolysis Oxidation_Product Ethyl 4,6-dichloro-2-carboxy- 1H-indole-3-carboxylate Parent->Oxidation_Product Oxidation of Aldehyde

Caption: Putative major degradation pathways.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and Other Formylated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of classical formylation methods for the synthesis of functionalized indoles, with a focus on substrates bearing electron-withdrawing groups.

The introduction of a formyl group onto the indole nucleus is a cornerstone of synthetic organic chemistry, providing a versatile handle for the elaboration of complex molecules, including many with significant pharmacological activity. The target molecule of this guide, ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, represents a class of electron-deficient indoles where the choice of formylation method is critical to achieving satisfactory yields and regioselectivity. This guide provides an objective comparison of the most common formylation agents and methods applicable to the synthesis of such substituted indoles, supported by available experimental data.

Executive Summary

The formylation of indoles is an electrophilic substitution reaction, and the reactivity of the indole nucleus is highly dependent on the nature of its substituents. Electron-donating groups enhance the nucleophilicity of the pyrrole ring, facilitating formylation, whereas electron-withdrawing groups, such as the chloro and carboxylate moieties in the target molecule, deactivate the ring, making the reaction more challenging. This comparison focuses on three classical and widely used formylation methods: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction. While the Vilsmeier-Haack reaction is generally the most effective method for a wide range of indoles, including some electron-deficient ones, the Reimer-Tiemann and Duff reactions can also be employed, though often with lower efficiency for deactivated substrates.

Performance Comparison of Formylating Agents

The selection of an appropriate formylating agent and reaction conditions is paramount for the successful synthesis of formylated indoles. The following table summarizes the performance of the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions on various indole substrates, with a particular focus on those bearing electron-withdrawing groups to provide a relevant comparison for the synthesis of this compound.

Formylation MethodSubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-Haack IndolePOCl₃, DMF-0-351.5~97[1]
Vilsmeier-Haack 5-NitroindolePOCl₃, DMFDichloroethane80285Not specified
Vilsmeier-Haack 6-BromoindolePOCl₃, DMFDichloroethane80290Not specified
Vilsmeier-Haack Ethyl 1H-indole-2-carboxylatePOCl₃, DMFDMF100180[2]
Reimer-Tiemann IndoleCHCl₃, NaOHH₂O, Ethanol70-801Moderate[3]
Reimer-Tiemann 2,3-Dichloro-phenolCHCl₃, NaOHH₂OAmbient--[3]
Duff Reaction IndoleHexamethylenetetramine, Acetic AcidAcetic Acid--25Not specified
Duff Reaction 2-MethylindoleHexamethylenetetramine, Acetic AcidAcetic Acid--74Not specified
Iron-Catalyzed IndoleFormaldehyde, Aq. Ammonia, FeCl₃DMF130-up to 93[4]
Boron-Catalyzed Indoles with halogen/cyano groupsTrimethyl orthoformate, BF₃·OEt₂-Room Temp1 min66-98[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are generalized protocols for the three major formylation reactions discussed.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[6] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Protocol for the formylation of Ethyl 1H-indole-2-carboxylate:

  • To a stirred solution of ethyl 1H-indole-2-carboxylate in dry DMF at 0°C, add phosphorus oxychloride dropwise.

  • After the addition is complete, the reaction mixture is heated to 100°C for 1 hour.

  • The mixture is then cooled to room temperature and poured onto crushed ice.

  • The solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried to afford the crude product.

  • Purification by recrystallization from a suitable solvent (e.g., ethanol) yields the pure ethyl 3-formyl-1H-indole-2-carboxylate.[2]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is used for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds like indoles.[3][7] The reaction typically employs chloroform in a basic solution.

General Protocol for the formylation of Indole:

  • Dissolve indole in a suitable solvent such as ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide to the stirred solution.

  • Heat the mixture to 70-80°C.

  • Add chloroform dropwise to the heated mixture while maintaining the temperature. Gentle reflux should be maintained during the addition.

  • After the addition is complete, continue stirring for an additional hour.

  • Distill off the excess chloroform and ethanol.

  • Acidify the remaining aqueous solution with a suitable acid (e.g., dilute sulfuric acid) to precipitate the product.

  • The crude product can be isolated by filtration and purified by steam distillation or recrystallization.[3]

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid.[8][9] It is most effective for electron-rich substrates.

General Protocol for the formylation of Indole:

  • Dissolve the indole substrate in glacial acetic acid.

  • Add hexamethylenetetramine to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, pour the reaction mixture into water.

  • The product can be extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Indole Formylation

The following diagram illustrates a generalized workflow for the formylation of an indole substrate, a crucial step in the synthesis of compounds like this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis Indole Indole Substrate Reaction_Vessel Reaction Vessel (Inert Atmosphere) Indole->Reaction_Vessel Reagent Formylating Agent (e.g., Vilsmeier Reagent) Reagent->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Stirring Stirring & Temperature Control Reaction_Vessel->Stirring Monitoring Reaction Monitoring (TLC) Stirring->Monitoring Quenching Quenching (e.g., Ice Water) Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (Column Chromatography/Recrystallization) Washing->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Formylated Indole Analysis->Final_Product

Caption: Generalized workflow for the formylation of an indole substrate.

Conclusion

For the synthesis of this compound and other electron-deficient indoles, the Vilsmeier-Haack reaction generally stands out as the most robust and high-yielding method. The electron-withdrawing nature of the substituents on the target molecule necessitates a potent electrophilic formylating agent, a role well-fulfilled by the Vilsmeier reagent. While the Reimer-Tiemann and Duff reactions are valuable tools in the synthetic chemist's arsenal, their utility for such deactivated substrates is often limited, typically resulting in lower yields. Newer, catalyzed methods, such as those employing iron or boron, show promise for milder and more efficient formylations and represent an expanding area of research. The choice of the optimal method will ultimately depend on the specific substrate, desired scale, and available laboratory resources.

References

A Comparative Guide to the Synthesis of Dichlorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, particularly dichlorinated indoles, are crucial intermediates in the synthesis of a wide range of biologically active compounds. The strategic placement of chlorine atoms on the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. This guide provides an objective comparison of three primary methods for the synthesis of dichlorinated indoles: Direct Chlorination, the Fischer Indole Synthesis, and the Batcho-Leimgruber Indole Synthesis. The performance of these methods is evaluated based on reaction yield, conditions, and substrate scope, supported by detailed experimental protocols.

At a Glance: Comparison of Synthesis Methods

MethodStarting MaterialsReagents & ConditionsYieldAdvantagesDisadvantages
Direct Chlorination Indole or substituted indolesN-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂); often in a chlorinated solvent or DMF at 0°C to room temperature.Moderate to GoodAtom-economical, straightforward for certain substitution patterns.Can lead to mixtures of mono-, di-, and tri-chlorinated products; regioselectivity can be poor without directing groups.
Fischer Indole Synthesis Dichlorophenylhydrazines and aldehydes or ketonesAcid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂); typically requires heating.Good to ExcellentVersatile, allows for a wide range of substituents on both the benzene and pyrrole rings.Requires the synthesis of the corresponding dichlorophenylhydrazine precursor; harsh acidic conditions can be incompatible with sensitive functional groups.
Batcho-Leimgruber Indole Synthesis Dichlorinated o-nitrotoluenesN,N-Dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine; followed by reductive cyclization (e.g., Raney Ni, H₂ or Fe/acetic acid).High to ExcellentOften provides higher yields than the Fischer synthesis; proceeds under milder conditions.[1][2]The required dichlorinated o-nitrotoluene precursors may not be readily available.

Logical Workflow for Synthesis Strategy Selection

The choice of synthetic route for a desired dichlorinated indole depends on several factors, including the availability of starting materials, the desired substitution pattern, and the presence of other functional groups. The following diagram illustrates a decision-making workflow for selecting an appropriate method.

Synthesis_Strategy Logical Workflow for Dichlorinated Indole Synthesis start Desired Dichlorinated Indole is_precursor_available Is the corresponding dichlorinated precursor readily available? start->is_precursor_available precursor_type What type of precursor? is_precursor_available->precursor_type Yes indole_available Is the parent indole or a monochloroindole available? is_precursor_available->indole_available No fischer_synthesis Fischer Indole Synthesis precursor_type->fischer_synthesis Dichlorophenylhydrazine batcho_leimgruber Batcho-Leimgruber Synthesis precursor_type->batcho_leimgruber Dichlorinated o-nitrotoluene direct_chlorination Direct Chlorination consider_alternative Consider synthesizing the precursor or choose an alternative method indole_available->direct_chlorination Yes indole_available->consider_alternative No Experimental_Workflow General Experimental Workflow for Dichlorinated Indole Synthesis start Start: Select Synthesis Method reaction_setup Reaction Setup: - Assemble glassware - Add reactants and solvent start->reaction_setup reaction_execution Reaction Execution: - Control temperature and stirring - Monitor progress (TLC) reaction_setup->reaction_execution workup Work-up: - Quench reaction - Extraction and washing reaction_execution->workup purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure Dichlorinated Indole characterization->end

References

A Comparative Analysis of the Biological Activity of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and structurally similar compounds. While direct experimental data for the title compound is limited in publicly available literature, this analysis extrapolates its potential activities based on the well-documented biological profiles of its core structural motifs and closely related analogs. The indole-2-carboxylate scaffold, particularly with halogen substitutions, is a cornerstone in the development of a wide array of therapeutic agents.

Core Structure and Potential Activities

The subject compound, this compound, possesses three key structural features that likely contribute to its biological profile: the indole-2-carboxylate core, dichloro-substitution at the 4 and 6 positions, and a formyl group at the 3-position. The 4,6-dichloro-1H-indole-2-carboxylate core is a recognized pharmacophore with established roles in the development of anticancer, anti-inflammatory, and anti-tuberculosis agents[1][2][3]. The addition of a formyl group at the 3-position, a common modification in indole chemistry, is known to be a precursor for synthesizing compounds with diverse biological activities, including potential antiviral applications[4][5].

Comparative Biological Activities of Structurally Similar Compounds

To contextualize the potential of this compound, this section details the observed biological activities of closely related indole-2-carboxylate derivatives. The data presented is collated from various studies and aims to provide a predictive framework for the title compound's efficacy in similar assays.

Antitumor Activity

Derivatives of 4,6-dichloro-1H-indole-2-carboxylic acid have shown promise in the field of oncology[1]. While specific data for the ethyl ester is not detailed, related indole-2-carboxamide derivatives have demonstrated significant antiproliferative action. For instance, certain 5,7-dichloro-3-methyl-1H-indole-2-carboxamides have been evaluated for their potent apoptotic antiproliferative activity, acting as EGFR/CDK2 dual inhibitors[6].

Antimicrobial and Anti-Tuberculosis Activity

The 4,6-dichloro substitution on the indole ring is a key feature in compounds with potent antimicrobial properties. Notably, N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, a derivative of the same indole core, has been identified as a highly potent anti-tuberculosis agent[2]. This suggests that this compound could serve as a valuable scaffold for the development of new anti-infective agents.

Antiviral Activity

The presence of a 3-formyl group on the indole-2-carboxylate backbone is significant, as this moiety is a versatile intermediate for creating more complex molecules. For example, ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate has been utilized in the synthesis of novel HIV-1 integrase strand transfer inhibitors[5]. This indicates a potential pathway for the title compound to be explored in the context of antiviral drug discovery.

Quantitative Data Summary

The following table summarizes the biological activity data for compounds structurally related to this compound. It is important to note that these are not direct data points for the title compound but for its close analogs, providing a basis for inferred activity.

Compound NameBiological ActivityAssay TypeQuantitative Measure (e.g., IC50, MIC)Reference
N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamideAnti-tuberculosisM. tuberculosis growth inhibitionMIC = 0.32 µM[2]
5,7-Dichloro-3-methyl-N-(phenethyl)-1H-indole-2-carboxamide derivativesAntiproliferative (Anticancer)Cell Viability Assay (MCF-7)GI50 values in the µM range[6]
Indole-2-carboxylic acid derivative (unspecified)HIV-1 Integrase InhibitionStrand Transfer AssayIC50 values in the µM range[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for the types of assays used to evaluate the biological activities of these indole derivatives.

Antituberculosis Activity Assay (Microplate Alamar Blue Assay)
  • Organism: Mycobacterium tuberculosis H37Rv.

  • Assay Principle: The Alamar Blue dye is reduced by metabolically active cells, resulting in a color change that can be quantified spectrophotometrically.

  • Procedure:

    • A mid-log phase culture of M. tuberculosis is diluted in 7H9 broth.

    • The test compounds are serially diluted in a 96-well microplate.

    • The bacterial suspension is added to each well containing the compound.

    • Plates are incubated at 37°C for 5-7 days.

    • Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.

    • The absorbance is read at 570 nm and 600 nm.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits a 90% reduction in fluorescence.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer).

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, which is soluble in dimethyl sulfoxide (DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

    • MTT solution is added to each well, and the plate is incubated for 4 hours.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

    • The concentration that inhibits 50% of cell growth (GI50) is calculated from the dose-response curve.

HIV-1 Integrase Strand Transfer Assay
  • Enzyme: Recombinant HIV-1 integrase.

  • Assay Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, where the viral DNA is integrated into the host DNA.

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains HIV-1 integrase, a donor DNA substrate (mimicking the viral DNA), and a target DNA substrate (mimicking the host DNA).

    • Test compounds are added to the reaction mixture.

    • The reaction is initiated and incubated at 37°C.

    • The amount of strand transfer product is quantified, often using a fluorescence-based detection method.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Potential Mechanisms

To conceptualize the potential role of indole derivatives in cellular signaling, the following diagrams illustrate a generalized experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies s1 Starting Materials (e.g., 4,6-dichloro-1H-indole) s2 Chemical Synthesis (e.g., Formylation, Esterification) s1->s2 s3 Purification & Characterization (NMR, MS, HPLC) s2->s3 b1 In vitro Assays (Antimicrobial, Anticancer, Antiviral) s3->b1 b2 Determine Potency (IC50, MIC) b1->b2 m1 Target Identification b2->m1 m2 Pathway Analysis m1->m2

Caption: A generalized workflow for the synthesis and biological evaluation of novel indole derivatives.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition Indole Indole Derivative (Potential Inhibitor) Indole->EGFR Inhibition

References

A Comparative Guide to the Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: An Evaluation of Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducible synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of synthetic routes to ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry. We present a detailed analysis of the traditional Vilsmeier-Haack reaction and compare it with modern, alternative formylation methods, offering supporting experimental data to validate reproducibility and performance.

The introduction of a formyl group at the C3-position of the indole nucleus is a critical transformation in the synthesis of a wide array of biologically active compounds. The Vilsmeier-Haack reaction has long been the conventional method for this purpose. However, with the ongoing drive for greener, more efficient, and milder reaction conditions, several alternative methods have emerged. This guide will focus on a comparative analysis of the following synthetic strategies for the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate:

  • Standard Vilsmeier-Haack Reaction

  • Catalytic Vilsmeier-Haack Reaction

  • Boron-Catalyzed Formylation

Comparative Performance of Synthesis Protocols

The selection of a synthetic protocol is often a trade-off between reaction time, yield, purity, and the harshness of the required reagents and conditions. The following table summarizes the key performance indicators for the different methods of synthesizing this compound, based on established literature protocols for similar indole substrates.

Synthesis ProtocolKey Reagents/CatalystReaction ConditionsTypical Yield (%)Typical Purity (%)Reference
Standard Vilsmeier-Haack POCl₃, DMF0 °C to 75 °C, 6 hNot SpecifiedNot Specified[1]
Catalytic Vilsmeier-Haack 3-methyl-1-phenyl-2-phospholene 1-oxide, PhSiH₃, DEBM, DMFRoom Temperature, 16 h75-77>98[2][3]
Boron-Catalyzed Formylation BF₃·OEt₂, TMOFRoom Temperature, 1-5 min66-98Not Specified[4]

Experimental Protocols

Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are based on established procedures and are intended to serve as a guide for reproducible synthesis.

Standard Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6]

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate in anhydrous DMF.

  • Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 75 °C for 6 hours.[1]

  • Upon completion, pour the reaction mixture into ice-cooled water and basify with an aqueous sodium hydroxide solution to a pH of 8-9.[1]

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Catalytic Vilsmeier-Haack Reaction Protocol

A milder, catalytic version of the Vilsmeier-Haack reaction has been developed, avoiding the use of stoichiometric amounts of phosphorus oxychloride.[7]

Procedure: [2][3]

  • To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 4,6-dichloro-1H-indole-2-carboxylate, 3-methyl-1-phenyl-2-phospholene 1-oxide (catalyst), and anhydrous acetonitrile.

  • To the resulting solution, add diethyl bromomalonate (DEBM), N,N-dimethylformamide (DMF), and phenylsilane (PhSiH₃) sequentially via syringe.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the careful dropwise addition of 2 M aqueous sodium hydroxide.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by slurry washing with dichloromethane followed by filtration and drying under high vacuum to afford the pure product.

Boron-Catalyzed Formylation Protocol

This method offers a rapid and efficient formylation of indoles under very mild conditions using a Lewis acid catalyst.[4]

Procedure: [4]

  • To a flask containing ethyl 4,6-dichloro-1H-indole-2-carboxylate, add trimethyl orthoformate (TMOF).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) to the mixture at room temperature.

  • Stir the reaction mixture for 1-5 minutes.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To better illustrate the workflow and relationships between the different synthetic approaches, the following diagrams are provided.

Synthesis_Comparison cluster_start Starting Material cluster_methods Formylation Methods cluster_product Final Product Start Ethyl 4,6-dichloro-1H- indole-2-carboxylate Vilsmeier Standard Vilsmeier-Haack Start->Vilsmeier POCl₃, DMF Catalytic_Vilsmeier Catalytic Vilsmeier-Haack Start->Catalytic_Vilsmeier Phospholene oxide catalyst, PhSiH₃, DMF Boron_Catalyzed Boron-Catalyzed Formylation Start->Boron_Catalyzed BF₃·OEt₂, TMOF Product Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate Vilsmeier->Product Catalytic_Vilsmeier->Product Boron_Catalyzed->Product

Caption: Comparative workflow of different formylation methods.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole Indole Substrate Indole->Iminium_Intermediate Electrophilic Attack Aldehyde_Product 3-Formyl Indole Iminium_Intermediate->Aldehyde_Product Aqueous Workup (Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

A Comparative Guide to Indole-2-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The indole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide array of biological activities. Among its many variations, the indole-2-carboxylate and its amide derivatives have emerged as a particularly versatile framework for the development of novel therapeutic agents. This guide provides a comparative analysis of indole-2-carboxylate derivatives across several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in drug discovery.

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] These inhibitors function by chelating two Mg²⁺ ions within the active site of the integrase enzyme, a crucial component in the viral life cycle.[1][2] Structural optimization of this core has led to derivatives with significantly enhanced potency.

Data Presentation: Comparative Inhibitory Activity

A comparative study highlights the optimization of a parent compound (Compound 3) into more potent derivatives.[1] Modifications at the C3 and C6 positions of the indole core were found to be critical for improving inhibitory activity against HIV-1 integrase.[1][2]

Compound IDModificationsIntegrase IC₅₀ (µM)Cytotoxicity CC₅₀ (µM, MT-4 cells)Ref.
3 Parent Scaffold>10>80[1]
15 C3: p-trifluorophenyl long-chain1.30>80[1]
18 C3: o-fluorophenyl long-chain1.05>29.3[1]
20a C3: (2-fluorobenzyl)oxy)methyl, C6: (3-fluoro-4-methoxyphenyl)amino0.13>80[1][2]

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Structure-Activity Relationship (SAR) Summary:

  • The C2-carboxyl group and the indole core are essential for chelating Mg²⁺ ions in the integrase active site.[1][2]

  • Introducing a long branch at the C3 position of the indole core enhances interaction with a hydrophobic cavity near the active site, significantly boosting inhibitory activity.[1][3]

  • Adding a C6-halogenated benzene ring can further increase inhibitory potency.[1][4]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay: The inhibitory effects of the compounds on the strand transfer activity of HIV-1 integrase were evaluated using a kit-based assay. The protocol involves the following steps:

  • Coating: A 96-well plate is coated with a donor DNA substrate.

  • Reaction Mixture: A solution containing the HIV-1 integrase enzyme, the test compound (at various concentrations), and the acceptor DNA substrate is prepared in a reaction buffer.

  • Incubation: The reaction mixture is added to the coated plate and incubated to allow the strand transfer reaction to proceed.

  • Washing: The plate is washed to remove unreacted components.

  • Detection: An antibody specific to the digoxigenin-labeled acceptor DNA is added, followed by a peroxidase-conjugated secondary antibody.

  • Quantification: A peroxidase substrate (e.g., TMB) is added, and the resulting colorimetric signal is measured with a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[1]

Visualization: Drug Discovery Workflow

G cluster_0 Discovery & Optimization Workflow for HIV-1 INSTIs vs Virtual Screening hit Hit Identification (Indole-2-Carboxylic Acid) vs->hit Identifies Scaffold sar Structure-Activity Relationship (SAR) Studies hit->sar Initial Synthesis & Testing opt Lead Optimization (C3 and C6 positions) sar->opt Guides Design lead Potent Lead Compound (e.g., 20a, IC50 = 0.13 µM) opt->lead Yields Potent Inhibitor

Caption: Workflow for the discovery and optimization of indole-2-carboxylic acid-based HIV-1 INSTIs.

Anticancer Activity: Multi-Target Kinase Inhibition

Indole-2-carboxamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6] Many of these compounds function as multi-target inhibitors, targeting key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7]

Data Presentation: Comparative Antiproliferative and Kinase Inhibitory Activity

The following table compares the activity of several indole-2-carboxamide derivatives against cancer cell lines and specific kinase targets. Erlotinib and Doxorubicin are included as reference compounds.

Compound IDModificationsMean GI₅₀ (µM, 4 cell lines)[6]EGFR IC₅₀ (nM)[5][6]CDK2 IC₅₀ (nM)[6]BRAFV600E IC₅₀ (nM)[5]
Va 5-Cl, 3-H, N-linked to 5-Cl-indole0.026[5]71[5]-77[5]
5e 5-Cl, 3-Me, N-phenethyl-4-(2-methylpyrrolidin-1-yl)0.95[6]93[6]13[6]-
5h 5,7-diCl, 3-Me, N-phenethyl-4-(pyrrolidin-1-yl)1.10[6]118[6]11[6]-
Erlotinib Reference Drug0.033[5]80[5]-60[5]
Doxorubicin Reference Drug1.10[6]---

GI₅₀: Half-maximal growth inhibition. IC₅₀: Half-maximal inhibitory concentration.

Structure-Activity Relationship (SAR) Summary:

  • For antiproliferative action, an N-phenethyl carboxamide structure appears important.[6]

  • The presence of a second indole or benzofuran moiety can significantly enhance potency.[5]

  • Substitutions on the indole ring, such as halogens at the C5 and C7 positions, and small alkyl groups at the C3 position, influence activity against specific kinases.[5][6]

Experimental Protocols

MTT Cell Viability Assay: This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI₅₀ is calculated from the dose-response curve.[6][8]

EGFR Kinase Assay: This assay quantifies the ability of a compound to inhibit the tyrosine kinase (TK) activity of EGFR.

  • Reaction Setup: The reaction is performed in a kinase buffer containing recombinant human EGFR, a substrate peptide (e.g., Poly(Glu,Tyr) 4:1), and ATP.

  • Inhibition: Test compounds are added at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by adding ATP and incubated at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific anti-phosphotyrosine antibody.

  • Analysis: The IC₅₀ value is determined by measuring the reduction in kinase activity at different compound concentrations.[5][6]

Visualization: Simplified EGFR Signaling Pathway

G cluster_0 Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates Indole Indole-2-Carboxamide Derivative Indole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by indole-2-carboxamide derivatives.

Anti-inflammatory Activity

Derivatives of indole-2-carboxamide have been investigated for their ability to modulate inflammatory responses.[9] Studies show they can effectively inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Data Presentation: Comparative Anti-inflammatory Activity

The following compounds were evaluated for their ability to inhibit the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.

Compound IDModificationsTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µMRef.
14f 5-F, 3-Et, N-(3-pyridylmethyl)75.368.4[9]
14g 5-F, 3-Et, N-(4-pyridylmethyl)78.171.2[9]

Structure-Activity Relationship (SAR) Summary:

  • The presence and position of substituents on the N-linked group are crucial for anti-inflammatory activity. For instance, compounds with pyridylmethyl groups (14f, 14g) showed high efficacy.[9]

  • In vivo studies confirmed that compounds 14f and 14g could reduce LPS-induced pulmonary inflammation in mice, highlighting their therapeutic potential.[9][11]

Experimental Protocols

Measurement of NO, TNF-α, and IL-6 Production:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][12]

Visualization: LPS-Induced NF-κB Signaling Pathway

G cluster_0 Intracellular Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates Indole Indole-2-Carboxamide Derivative IKK IKK Complex Indole->IKK Inhibits? MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Cytokines Translocates to Nucleus & Activates Transcription

Caption: Potential inhibition of the NF-κB inflammatory pathway by indole-2-carboxamide derivatives.

References

cost-effectiveness of different synthesis routes for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of different synthetic routes for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The cost-effectiveness of two primary synthetic pathways is evaluated, supported by detailed experimental protocols, quantitative data, and safety and environmental considerations.

Executive Summary

Two principal synthetic routes for this compound have been evaluated. Both routes commence with the synthesis of the intermediate, ethyl 4,6-dichloro-1H-indole-2-carboxylate, via the Fischer indole synthesis. The divergence occurs in the subsequent formylation step at the C-3 position of the indole ring.

  • Route 1: Employs the Vilsmeier-Haack reaction for formylation.

  • Route 2: Utilizes the Reimer-Tiemann reaction as an alternative formylation method.

A thorough cost analysis of the starting materials and reagents for each route is presented, alongside a discussion of the reaction parameters, yields, and purification complexities. This guide aims to provide laboratory and process chemists with the necessary information to make an informed decision on the most suitable synthetic strategy based on their specific needs, considering factors such as cost, efficiency, and environmental impact.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two proposed synthetic routes.

Table 1: Cost Analysis of Starting Materials and Reagents

Reagent/SolventRoute 1 (Fischer-Vilsmeier) Cost (USD/mol of product)Route 2 (Fischer-Reimer-Tiemann) Cost (USD/mol of product)Supplier Examples & Notes
3,5-Dichlorophenylhydrazine hydrochloride118.00 (per 100g)118.00 (per 100g)CymitQuimica[1]
Ethyl pyruvate193.00 (per 1kg)193.00 (per 1kg)Sigma-Aldrich[2]
Phosphorus oxychloride (POCl₃)22.00 - 11940.00 (per kg)-ChemicalBook[3]
N,N-Dimethylformamide (DMF)0.58 - 1.76 (per kg)-IMARC Group[4]
Chloroform (CHCl₃)-26.00 - 55.00 (per kg)IndiaMART[5]
Sodium hydroxide (NaOH)-0.12 - 0.29 (per kg)BusinessAnalytiq[6]

Note: Prices are indicative and may vary based on supplier, purity, and quantity. The cost per mole of the final product is estimated based on stoichiometric requirements and typical yields.

Table 2: Comparison of Reaction Parameters and Performance

ParameterRoute 1: Fischer Indole SynthesisRoute 1: Vilsmeier-Haack FormylationRoute 2: Reimer-Tiemann Formylation
Key Reagents 3,5-Dichlorophenylhydrazine, Ethyl pyruvate, Acid catalyst (e.g., PPA, ZnCl₂)POCl₃, DMFChloroform, Sodium hydroxide
Solvent Acetic acid, Ethanol, or othersDMFBiphasic (e.g., water/chloroform)
Temperature Elevated (Reflux)0 °C to room temperatureElevated (e.g., 60-70 °C)
Reaction Time 2 - 8 hours1 - 4 hoursSeveral hours
Reported Yield High (typically >80%)Good to excellent (typically 80-95%)Moderate to good (often lower than Vilsmeier-Haack)
Product Purity Generally good after recrystallizationHigh after workup and crystallizationMay require extensive purification to remove byproducts
Purification Method Recrystallization, Column chromatographyAqueous workup, RecrystallizationExtraction, Column chromatography

Experimental Protocols

Route 1: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation

Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate (Fischer Indole Synthesis)

This procedure is based on established Fischer indole synthesis protocols and adapted for the specific substrates.[7][8][9]

  • Materials:

    • 3,5-Dichlorophenylhydrazine hydrochloride

    • Ethyl pyruvate

    • Glacial acetic acid (or Polyphosphoric acid/Zinc chloride)

    • Ethanol (for recrystallization)

  • Procedure:

    • To a solution of 3,5-dichlorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add ethyl pyruvate (1.1 equivalents).

    • The mixture is heated to reflux for 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent like ethanol to afford ethyl 4,6-dichloro-1H-indole-2-carboxylate.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

This protocol is a standard procedure for the Vilsmeier-Haack formylation of indoles.[10][11][12]

  • Materials:

    • Ethyl 4,6-dichloro-1H-indole-2-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Sodium hydroxide solution (for workup)

    • Ice

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

    • Slowly add phosphorus oxychloride (1.5-2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • In a separate flask, dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Basify the mixture with a cold aqueous solution of sodium hydroxide to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry to obtain this compound. The product can be further purified by recrystallization if necessary.

Route 2: Fischer Indole Synthesis followed by Reimer-Tiemann Formylation

Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate (Fischer Indole Synthesis)

The procedure is identical to Step 1 of Route 1.

Step 2: Synthesis of this compound (Reimer-Tiemann Formylation)

This protocol is a general procedure for the Reimer-Tiemann formylation of indoles and other electron-rich heterocycles.[13][14][15]

  • Materials:

    • Ethyl 4,6-dichloro-1H-indole-2-carboxylate

    • Chloroform (CHCl₃)

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (for workup)

    • Ethyl acetate (for extraction)

  • Procedure:

    • Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in a biphasic mixture of chloroform and aqueous sodium hydroxide solution.

    • Heat the mixture to 60-70 °C with vigorous stirring for several hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer and wash the aqueous layer with chloroform.

    • Combine the organic layers and carefully acidify the aqueous layer with dilute hydrochloric acid.

    • Extract the product from the acidified aqueous layer with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualization

Synthesis_Routes cluster_start Starting Materials cluster_intermediate Intermediate cluster_route1 Route 1 cluster_route2 Route 2 start1 3,5-Dichlorophenylhydrazine intermediate Ethyl 4,6-dichloro- 1H-indole-2-carboxylate start1->intermediate Fischer Indole Synthesis start2 Ethyl pyruvate start2->intermediate reagent1 POCl₃, DMF intermediate->reagent1 Vilsmeier-Haack Formylation reagent2 CHCl₃, NaOH intermediate->reagent2 Reimer-Tiemann Formylation product1 Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate reagent1->product1 product2 Ethyl 4,6-dichloro-3-formyl- 1H-indole-2-carboxylate reagent2->product2

Caption: Synthetic pathways to this compound.

Cost-Effectiveness Analysis

Route 1: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation

This route is generally considered highly efficient. The Fischer indole synthesis step provides good to excellent yields of the key intermediate. The subsequent Vilsmeier-Haack formylation is a reliable and high-yielding reaction for introducing the formyl group at the C-3 position of the indole nucleus. The reagents, phosphorus oxychloride and dimethylformamide, are readily available and relatively inexpensive bulk chemicals. The operational simplicity and high yields contribute to the cost-effectiveness of this route, particularly for larger-scale synthesis.

Route 2: Fischer Indole Synthesis followed by Reimer-Tiemann Formylation

While the initial Fischer indole synthesis step is the same as in Route 1, the Reimer-Tiemann formylation presents some drawbacks. This reaction often requires more stringent control of reaction conditions and can lead to the formation of byproducts, resulting in lower yields and more complex purification procedures.[13] The use of chloroform, a regulated and potentially hazardous solvent, also adds to the safety and handling costs. Although the reagents (chloroform and sodium hydroxide) are inexpensive, the potentially lower yield and increased purification efforts may render this route less cost-effective compared to the Vilsmeier-Haack approach, especially for achieving high purity of the final product.

Safety and Environmental Considerations

Fischer Indole Synthesis:

  • Hazards: The use of strong acids like polyphosphoric acid or Lewis acids such as zinc chloride requires careful handling. The reaction is typically run at elevated temperatures, which can pose a fire hazard depending on the solvent used. Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment.

  • Environmental Impact: The use of organic solvents and acid catalysts necessitates proper waste disposal procedures. Efforts to develop greener alternatives, such as using solid acid catalysts or performing the reaction in ionic liquids or under solvent-free conditions, are being explored.[16]

Vilsmeier-Haack Reaction:

  • Hazards: Phosphorus oxychloride is a highly corrosive and reactive substance that reacts violently with water. The reaction is exothermic and requires careful temperature control to prevent runaways.[11][12] DMF is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Environmental Impact: The reaction generates phosphorus-containing byproducts and utilizes a significant amount of DMF as both a reagent and a solvent. Proper quenching and waste treatment are essential.

Reimer-Tiemann Reaction:

  • Hazards: Chloroform is a suspected carcinogen and is harmful if inhaled or absorbed through the skin.[17] The reaction with strong bases can be exothermic.

  • Environmental Impact: The use of chlorinated solvents like chloroform is a significant environmental concern. The reaction generates chlorinated organic waste, which requires specialized disposal.

Conclusion

Based on the analysis of currently available information, Route 1, employing the Fischer indole synthesis followed by the Vilsmeier-Haack formylation, appears to be the more cost-effective and efficient method for the synthesis of this compound. This is primarily due to the generally higher yields, simpler workup procedures, and the use of readily available and cost-effective bulk reagents.

While the Reimer-Tiemann reaction (Route 2) offers an alternative formylation method using inexpensive reagents, the potential for lower yields, byproduct formation, and the environmental and safety concerns associated with chloroform make it a less attractive option for large-scale, high-purity synthesis.

For researchers and drug development professionals, the choice of synthesis route will ultimately depend on a variety of factors including scale, available equipment, purity requirements, and institutional safety and environmental policies. However, for a robust and economically viable synthesis, the Vilsmeier-Haack approach is the recommended pathway.

References

Benchmarking Ethyl 4,6-Dichloro-3-formyl-1H-indole-2-carboxylate Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate against established inhibitors in two key therapeutic areas: neuroprotection and antibacterial activity. Based on structure-activity relationship (SAR) studies of related indole derivatives, the primary potential targets for this compound are the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and various enzymatic targets within Mycobacterium tuberculosis.

While direct experimental data for this compound is not publicly available, this guide leverages data from structurally similar compounds to provide a benchmark for its potential efficacy. The presence of the 4,6-dichloro substitution on the indole ring is a key feature associated with enhanced activity in both target areas.

I. Comparison with NMDA Receptor Glycine Site Antagonists

The 4,6-dichloroindole-2-carboxylic acid scaffold is a known pharmacophore for antagonists of the glycine binding site on the NMDA receptor. Antagonism at this site can modulate glutamatergic neurotransmission and is a therapeutic strategy for various neurological disorders.

Comparative Data

The following table compares the binding affinity of a known NMDA receptor glycine site antagonist with a structurally related 4,6-dichloroindole derivative.

CompoundTargetAssay TypeIC50 / Ki
5,7-Dichlorokynurenic acid (DCKA) Glycine Site of NMDA ReceptorRadioligand Binding AssayKi: ~16 nM
4,6-dichloro-3-(hydantoin-5-ylmethyl)-1H-indole-2-carboxylic acid Glycine Site of NMDA ReceptorRadioligand Binding AssayIC50: 1.6 nM
This compound Glycine Site of NMDA Receptor-Data Not Available

Note: Data for the hydantoin-substituted derivative is provided to illustrate the high affinity achievable with the 4,6-dichloroindole-2-carboxylic acid core.

Signaling Pathway: NMDA Receptor Activation

NMDA_Receptor_Activation NMDA Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 NMDA Receptor Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Downstream_Signaling Downstream Signaling Cascades Ca_ion->Downstream_Signaling Activates

NMDA Receptor Activation Pathway

II. Comparison with Antitubercular Agents

The 4,6-dichloro substitution on the indole scaffold has been shown to enhance metabolic stability and antitubercular activity. The likely target for indole-2-carboxamide derivatives is the MmpL3 transporter, which is essential for the synthesis of the mycobacterial cell wall.

Comparative Data

The following table compares the Minimum Inhibitory Concentration (MIC) of standard antitubercular drugs with a structurally related 4,6-dichloroindole-2-carboxamide.

CompoundTarget OrganismMIC (μg/mL)
Isoniazid Mycobacterium tuberculosis H37Rv0.025 - 0.05
Rifampicin Mycobacterium tuberculosis H37Rv0.05 - 0.1
N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide Mycobacterium tuberculosis H37Rv0.12
This compound Mycobacterium tuberculosis H37RvData Not Available

Experimental Workflow: MIC Determination

MIC_Determination_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Inoculum Prepare M. tuberculosis H37Rv Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound Start->Serial_Dilution Inoculate_Plates Inoculate Microplates Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C Inoculate_Plates->Incubate Read_Results Read Visual Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination

III. Experimental Protocols

A. NMDA Receptor Glycine Site Binding Assay

Objective: To determine the binding affinity of a test compound to the glycine binding site of the NMDA receptor.

Materials:

  • [³H]Glycine (Radioligand)

  • Rat cortical membranes

  • Test compound (e.g., this compound)

  • Known antagonist (e.g., 5,7-Dichlorokynurenic acid)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • Incubate the membranes with varying concentrations of the test compound or known antagonist and a fixed concentration of [³H]glycine in Tris-HCl buffer.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled glycine) from total binding.

  • Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

B. Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a test compound required to inhibit the growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Test compound (e.g., this compound)

  • Standard drugs (e.g., Isoniazid, Rifampicin)

  • 96-well microplates

  • Resazurin dye

Procedure:

  • Prepare a stock solution of the test compound and standard drugs in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compounds in Middlebrook 7H9 broth in a 96-well microplate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculate the wells of the microplate with the bacterial suspension. Include a drug-free control well.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin dye to each well and incubate for a further 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue (no growth) to pink (growth).

IV. Logical Relationship of Structure to Potential Activity

Structure_Activity_Relationship Structural Contributions to Potential Biological Activity cluster_scaffold Core Scaffold cluster_substituents Key Substituents cluster_activity Potential Biological Activity Target_Compound This compound Indole_Ring Indole-2-carboxylate Target_Compound->Indole_Ring Dichloro 4,6-Dichloro Target_Compound->Dichloro Formyl 3-Formyl Target_Compound->Formyl NMDA_Antagonism NMDA Receptor Antagonism Indole_Ring->NMDA_Antagonism Known Pharmacophore Antitubercular Antitubercular Activity Indole_Ring->Antitubercular Known Scaffold Dichloro->NMDA_Antagonism Enhances Affinity Dichloro->Antitubercular Improves Metabolic Stability Formyl->NMDA_Antagonism Modulates Binding

Structure-Activity Relationship

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 4,6-Dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed operational plan for the disposal of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a chlorinated heterocyclic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on information for similar chlorinated organic compounds and general best practices for hazardous waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to review the SDS for any chemical before handling.

Compound Identification and Properties

A summary of the available quantitative data for this compound is presented below.

PropertyValue
CAS Number 153435-96-2
Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11 g/mol
Density 1.491 g/cm³
Boiling Point 485.1°C at 760 mmHg
Vapor Pressure 1.45E-09 mmHg at 25°C
Hazard Symbols Xi: Irritant
Risk Codes R36/37/38: Irritating to eyes, respiratory system and skin

Health Hazard Information

Based on data for similar chlorinated indole compounds, this compound is expected to be a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Experimental Protocol: Proper Disposal Procedure

This step-by-step protocol outlines the necessary precautions and actions for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • Eye/Face Protection: Use safety goggles and a face shield to protect against splashes.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

2. Waste Segregation and Collection:

  • Waste Classification: Due to its chlorinated nature, this compound must be treated as hazardous waste.

  • Container: Collect waste in a designated, properly labeled, and sealable hazardous waste container. The container must be compatible with chlorinated organic compounds.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., Irritant).

  • Avoid Mixing: Do not mix this waste with other waste streams, especially non-halogenated solvents, to prevent costly and complex disposal procedures.

3. Disposal Workflow:

  • Collection: Carefully transfer the chemical waste from its original container into the designated hazardous waste container using a clean spatula. Avoid creating dust.

  • Decontamination: Decontaminate any reusable equipment (e.g., spatulas, glassware) that has come into contact with the chemical using an appropriate solvent. Collect the rinse solvent as hazardous waste.

  • Storage: Securely seal the hazardous waste container and store it in a designated, well-ventilated, and secondary containment area until it is collected by a certified hazardous waste disposal service.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company. The final disposal method will likely involve high-temperature incineration to ensure the complete destruction of the chlorinated organic compound.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage & Documentation cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Transfer Transfer Waste to Designated Container FumeHood->Transfer Decontaminate Decontaminate Equipment Transfer->Decontaminate Label Label Waste Container Decontaminate->Label Store Store Sealed Container in a Secure Area Label->Store Log Document Waste Details Store->Log ArrangePickup Arrange for Professional Waste Collection Log->ArrangePickup Incineration High-Temperature Incineration ArrangePickup->Incineration

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The following procedures are based on the hazard information for structurally similar compounds and general best practices for handling potentially hazardous powdered chemicals.[1][2][3][4]

Hazard Summary and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous chlorinated indole derivatives and formylated compounds suggest that it should be handled with caution.[3][5][6] The primary hazards are anticipated to be skin irritation, serious eye irritation, and respiratory irritation.[5][6] The compound is likely a powdered or crystalline solid, which requires specific handling procedures to minimize dust inhalation and contamination.[4]

Table 1: Potential Hazard Classification

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral (Category 4)[5]
Causes skin irritationSkin Irritation (Category 2)[5][6]
Causes serious eye irritationEye Irritation (Category 2A)[5][6]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)[5][6]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a risk of splashing.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, double-gloving recommended). A fully buttoned lab coat is required. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is advised.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used in case of dust or aerosol formation, or if working outside of a certified chemical fume hood.[3]
Footwear Closed-toe shoes are mandatory in the laboratory.[2]

Operational Plan: Step-by-Step Handling Protocol

All operations involving this compound should be conducted in a certified chemical fume hood to prevent inhalation exposure.[2]

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with disposable, absorbent bench paper.[4]

    • Assemble all necessary equipment, including reagents, glassware, and waste containers, before starting.

    • Don all required PPE as specified in Table 2.

  • Handling the Compound :

    • When weighing the solid, perform the task within the fume hood.[2] Use an enclosed balance if available to minimize the dispersal of powder.[4]

    • Use a dedicated spatula and weigh boat.[2][4]

    • Keep the container of the chemical closed as much as possible.[4]

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Handle all solutions containing the compound with the same level of precaution as the solid.[2]

  • Post-Handling :

    • Thoroughly clean all non-disposable equipment with a suitable solvent inside the fume hood.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated materials as outlined in the disposal plan below.

    • Carefully remove PPE to avoid cross-contamination, and wash hands thoroughly with soap and water.[2]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

  • Solid Waste : Contaminated items such as gloves, bench paper, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.

  • Container Management : Ensure waste containers are kept tightly capped when not in use.[3]

Experimental Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handling1 Weigh Compound in Hood prep4->handling1 Start Experiment handling2 Prepare Solution handling1->handling2 post1 Clean Equipment handling2->post1 Experiment Complete post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste post2->post3 post4 Remove PPE & Wash Hands post3->post4

Caption: Workflow for Safe Handling of the Compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.